1,2-Distearoyl-3-bromopropanediol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C39H75BrO4 |
|---|---|
Molekulargewicht |
687.9 g/mol |
IUPAC-Name |
(3-bromo-2-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C39H75BrO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3 |
InChI-Schlüssel |
WZLVXUDJNZTKGZ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Distearoyl-3-bromopropanediol for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1,2-Distearoyl-3-bromopropanediol. Directed at researchers, scientists, and professionals in the field of drug development, this document consolidates available data to facilitate its application in research and formulation. Due to the limited direct experimental data for this specific compound, information from closely related analogs, such as 1,2-Distearoyl-3-chloropropanediol and 3-Bromo-1,2-propanediol (B131886), is utilized to infer and estimate its physicochemical properties. This guide also outlines detailed experimental protocols for its synthesis, purification, and characterization based on established methodologies for similar lipid structures.
Introduction
This compound is a synthetic glycerolipid characterized by a glycerol (B35011) backbone esterified with two stearic acid chains at the sn-1 and sn-2 positions, and a bromine atom at the sn-3 position. Its structure suggests potential utility as a lipid-based intermediate in the synthesis of more complex molecules, such as phospholipids (B1166683) or other functionalized lipids for drug delivery systems. The presence of the bromo- group offers a reactive site for nucleophilic substitution, enabling the attachment of various head groups. This guide aims to provide a foundational understanding of its chemical characteristics to support its use in research and development.
Chemical Properties
The chemical properties of this compound are summarized in the table below. It is important to note that due to a scarcity of direct experimental data, some values are estimated based on the properties of the analogous compound, 1,2-Distearoyl-3-chloropropanediol, and the foundational molecule, 3-Bromo-1,2-propanediol.
| Property | Value (or Estimated Value) | Source/Basis for Estimation |
| Molecular Formula | C₃₉H₇₅BrO₄ | Inferred from 1,2-Distearoyl-3-chloropropanediol (C₃₉H₇₅ClO₄)[1] |
| Molecular Weight | ~687.90 g/mol | Calculated based on the molecular formula |
| CAS Number | Not assigned | - |
| Physical State | Solid (Expected) | Based on the high molecular weight and long fatty acid chains |
| Melting Point | Not determined | Likely similar to or slightly higher than related long-chain diacylglycerols |
| Boiling Point | Not determined | Expected to be high and likely to decompose under atmospheric pressure |
| Solubility | Soluble in chlorinated solvents (e.g., chloroform (B151607), dichloromethane) and other nonpolar organic solvents. Sparingly soluble in polar solvents like ethanol (B145695) and insoluble in water. | Inferred from the solubility of similar lipids[2] |
| Stability | Stable under standard conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | General stability of ester and bromoalkane functionalities |
Table 1: Summary of Chemical Properties of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route starting from 3-bromo-1,2-propanediol and stearoyl chloride.
Materials:
-
3-Bromo-1,2-propanediol (CAS: 4704-77-2)[3]
-
Stearoyl chloride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-1,2-propanediol (1 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (2.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add stearoyl chloride (2.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization Protocols
NMR spectroscopy is a powerful tool for the structural elucidation of glycerolipids.[4][5][6]
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy:
-
Expected chemical shifts (δ, ppm):
-
~5.2-5.3: Multiplet corresponding to the proton at the sn-2 position of the glycerol backbone.
-
~4.1-4.4: Multiplets corresponding to the protons at the sn-1 position of the glycerol backbone.
-
~3.5-3.7: Multiplets corresponding to the protons at the sn-3 position of the glycerol backbone, adjacent to the bromine atom.
-
~2.3: Triplets corresponding to the α-methylene protons of the stearoyl chains.
-
~1.6: Multiplet corresponding to the β-methylene protons of the stearoyl chains.
-
~1.2-1.3: Broad singlet corresponding to the methylene (B1212753) protons of the fatty acid chains.
-
~0.8-0.9: Triplet corresponding to the terminal methyl protons of the stearoyl chains.
-
¹³C NMR Spectroscopy:
-
Expected chemical shifts (δ, ppm):
-
~172-174: Carbonyl carbons of the ester groups.
-
~60-75: Carbons of the glycerol backbone.
-
~30-35: Methylene carbons of the fatty acid chains.
-
~14: Terminal methyl carbons of the stearoyl chains.
-
To confirm the fatty acid composition, the product can be transesterified to fatty acid methyl esters (FAMEs) and analyzed by GC-MS.[3][7]
Sample Preparation (Transesterification):
-
Dissolve a small amount of the product in toluene.
-
Add a solution of sodium methoxide (B1231860) in methanol (B129727) and heat the mixture.
-
After cooling, neutralize the reaction with an acid and extract the FAMEs with hexane.
-
Analyze the hexane layer by GC-MS.
GC-MS Analysis:
-
The resulting chromatogram should show a major peak corresponding to methyl stearate, confirming the presence of stearoyl chains. The mass spectrum of this peak will show a characteristic fragmentation pattern for methyl stearate.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Applications in Drug Development
While specific applications of this compound in drug development are not extensively documented, its structure suggests potential uses as a key intermediate in the synthesis of novel drug delivery vehicles. The reactive bromide at the sn-3 position allows for the facile introduction of various functional headgroups, including:
-
Cationic lipids: For gene delivery applications (e.g., siRNA, mRNA vaccines). The bromide can be displaced by an amine-containing moiety to create a cationic headgroup.
-
PEGylated lipids: For creating stealth liposomes that can evade the immune system and prolong circulation time. The bromide can be substituted with a polyethylene (B3416737) glycol (PEG) derivative.
-
Targeted lipids: For active targeting of drugs to specific cells or tissues. A targeting ligand (e.g., antibody, peptide, or small molecule) can be conjugated to the lipid via the bromo- group.
The di-stearoyl backbone provides a saturated and stable lipid anchor, which is desirable for forming well-defined and robust lipid bilayers in liposomal formulations.
Conclusion
This compound is a promising synthetic lipid intermediate with potential applications in the development of advanced drug delivery systems. Although direct experimental data on its physicochemical properties are limited, this guide provides a solid foundation for its synthesis, characterization, and potential use by leveraging data from analogous compounds and established lipid chemistry protocols. Further research is warranted to fully elucidate its properties and explore its utility in the design of novel nanomedicines.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution [mdpi.com]
- 7. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,2-Distearoyl-3-bromopropanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-Distearoyl-3-bromopropanediol, a key intermediate in the synthesis of various lipid-based drug delivery systems and other bioactive molecules. This document details the primary synthesis route, including experimental protocols, quantitative data, and a visual representation of the chemical workflow.
Core Synthesis Pathway
The most common and efficient method for the synthesis of this compound involves a two-step process:
-
Synthesis of the Precursor: Preparation of 3-bromo-1,2-propanediol (B131886) from a suitable starting material.
-
Acylation: Esterification of 3-bromo-1,2-propanediol with stearoyl chloride in the presence of a base catalyst.
This approach is favored for its relatively high yields and the commercial availability of the necessary reagents.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and purification methods employed.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | 3-Oxetanol, Carbon tetrabromide, Triphenylphosphine (B44618) | - | Dichloromethane (B109758) | 0 to 30 | 2 | ~85-90 |
| 2 | 3-Bromo-1,2-propanediol, Stearoyl chloride | Pyridine (B92270) | Dry Tetrahydrofuran (THF) | Room Temperature to 50 | 4-6 | ~80-85 |
Experimental Protocols
Step 1: Synthesis of 3-Bromo-1,2-propanediol from 3-Oxetanol[1]
This protocol describes a mild and efficient method for the synthesis of the key precursor, 3-bromo-1,2-propanediol.
Materials:
-
3-Oxetanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve 3-oxetanol (1.0 eq) in dichloromethane.
-
To this solution, add carbon tetrabromide (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphenylphosphine (1.0 eq) in dichloromethane to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound via Acylation
This protocol details the esterification of 3-bromo-1,2-propanediol with stearoyl chloride. This reaction is a common method for the acylation of glycerol (B35011) and its derivatives.[1]
Materials:
-
3-Bromo-1,2-propanediol
-
Stearoyl chloride
-
Pyridine
-
Dry Tetrahydrofuran (THF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-1,2-propanediol (1.0 eq) in dry tetrahydrofuran.
-
Add pyridine (2.2 eq) to the solution and stir. Pyridine acts as a catalyst and an acid scavenger.
-
Slowly add stearoyl chloride (2.1 eq) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 50 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the pyridinium (B92312) hydrochloride salt.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key chemical transformations and the overall experimental workflow for the synthesis of this compound.
Caption: Chemical synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-Depth Technical Guide to 1,2-Distearoyl-3-bromopropanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Distearoyl-3-bromopropanediol, a synthetic lipid with significant potential in various research and development applications. This document outlines its physicochemical properties, a proposed synthesis protocol, and its prospective roles in drug delivery and biomedical research, drawing parallels with structurally related and well-characterized lipids.
Core Quantitative Data
A summary of the key quantitative data for this compound is presented below. These values are calculated based on its chemical structure, derived from analogous compounds, due to the limited availability of direct experimental data for this specific molecule.
| Property | Value | Notes |
| Molecular Formula | C₃₉H₇₅BrO₄ | Derived from the structure: a glycerol (B35011) backbone with two stearic acid chains and one bromine atom. |
| Molecular Weight | 688.92 g/mol | Calculated based on the molecular formula. |
| Appearance | Expected to be a waxy solid | By analogy to similar diacylglycerols and brominated lipids. |
| Solubility | Expected to be soluble in nonpolar organic solvents (e.g., chloroform, hexane) and poorly soluble in aqueous solutions. | Based on the long hydrophobic stearoyl chains. |
Proposed Synthesis of this compound
Currently, a standardized, commercially available protocol for the synthesis of this compound is not widely documented. However, a plausible synthetic route can be devised based on established organic chemistry principles and methodologies for synthesizing similar brominated diacylglycerols. The proposed method involves the esterification of 3-bromo-1,2-propanediol (B131886) with stearoyl chloride.
Experimental Protocol:
Materials:
-
3-Bromo-1,2-propanediol
-
Stearoyl chloride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-1,2-propanediol (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine (2.5 equivalents).
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Add stearoyl chloride (2.2 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Potential Applications in Research and Drug Development
While direct applications of this compound are not extensively reported, its structure suggests several promising avenues for its use, particularly in the realm of lipid-based drug delivery systems and as a research tool in cell biology.
Structurally similar phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), are critical components in the formation of liposomes and lipid nanoparticles (LNPs) for drug delivery.[1][2][3] These lipid-based carriers can encapsulate both hydrophilic and lipophilic therapeutic agents, protecting them from degradation and enabling targeted delivery.[1] The distearoyl chains of DSPC contribute to the formation of rigid and stable lipid bilayers.[3] It is conceivable that this compound could be incorporated into such lipid assemblies to modulate their physicochemical properties, such as stability, fluidity, and release kinetics of encapsulated drugs.
The presence of a bromine atom offers a unique handle for further chemical modification or for use in certain analytical techniques. Brominated compounds can act as tracers or be used in biophysical studies to probe lipid-protein interactions or membrane dynamics.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.
Caption: Proposed workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Role of 1,2-Distearoyl-3-bromopropanediol in Phospholipid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the pivotal role of 1,2-Distearoyl-3-bromopropanediol as a key synthetic intermediate in the production of well-defined phospholipids (B1166683). It provides a comprehensive overview of its chemical properties, a proposed synthetic pathway to phosphatidic acid—the precursor to most phospholipids—and its subsequent conversion to diverse phospholipid classes critical for research and pharmaceutical applications.
Introduction
Phospholipids are fundamental components of all biological membranes and play crucial roles in cellular signaling, structure, and function. In the pharmaceutical sciences, synthetic phospholipids are indispensable for the creation of advanced drug delivery systems, most notably liposomes and lipid nanoparticles (LNPs) for mRNA vaccines and targeted drug therapies. The precise chemical structure of a phospholipid, particularly the nature of its fatty acid chains and polar headgroup, dictates the physicochemical properties of these delivery vehicles, such as stability, drug-loading capacity, and release kinetics.
This compound is a highly valuable synthetic precursor designed for the controlled, bottom-up synthesis of phospholipids. It provides a glycerol (B35011) backbone where the sn-1 and sn-2 positions are esterified with stearic acid (a saturated C18 fatty acid), and the sn-3 position is functionalized with a bromine atom. The presence of the two stearoyl chains leads to phospholipids that form rigid, stable bilayers with a high phase transition temperature, a desirable characteristic for creating robust drug carriers. The bromine atom at the sn-3 position serves as an excellent leaving group, enabling efficient and specific introduction of a phosphate (B84403) moiety, which is the first committed step in forming the polar headgroup.
This technical guide outlines the strategic importance of this compound, presenting its chemical data, a robust and logical synthetic pathway for its conversion to phospholipids, and detailed experimental considerations for its use in the laboratory.
Physicochemical Properties and Handling
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its chloro-analog (1,2-distearoyl-3-chloropropanediol) and the parent compound without the acyl chains (3-bromo-1,2-propanediol).
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound (Estimated) | 1,2-Distearoyl-3-chloropropanediol | 3-Bromo-1,2-propanediol[1][2][3] |
| Molecular Formula | C₃₉H₇₅BrO₄ | C₃₉H₇₅ClO₄ | C₃H₇BrO₂ |
| Molecular Weight | 688.92 g/mol | 643.46 g/mol | 154.99 g/mol |
| Appearance | White to off-white solid | Solid | Clear, viscous liquid |
| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane), sparingly soluble in alcohols, insoluble in water. | Not specified | Soluble in water |
| Storage | Store at -20°C under an inert atmosphere to prevent hydrolysis and degradation. | Freezer (-20°C) | Room temperature |
Safety and Handling: Based on safety data for analogous brominated organic compounds, this compound should be handled with care in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: May cause skin and eye irritation. The long-term toxicological properties have not been fully evaluated.[1]
-
Stability: Stable under recommended storage conditions. Avoid strong bases and oxidizing agents. Hydrolysis of the ester bonds can occur in the presence of moisture and acid/base catalysts.
Core Synthetic Pathway: From Precursor to Phosphatidic Acid
The primary role of this compound is to serve as an electrophile in a nucleophilic substitution reaction to form a phosphate ester bond at the sn-3 position. This reaction creates 1,2-distearoyl-sn-glycero-3-phosphate (Distearoyl Phosphatidic Acid, DSPA), the parent molecule for most glycerophospholipids.[4]
The most common strategy involves reacting the brominated precursor with a protected phosphate nucleophile, such as the salt of dibenzyl phosphate. The benzyl (B1604629) groups serve as protecting groups that can be readily removed later by hydrogenolysis. This approach prevents unwanted side reactions and polymerization.
References
A Keystone for Innovation: 1,2-Distearoyl-3-bromopropanediol in the Genesis of Novel Lipids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of lipid-based drug delivery and material science is in a perpetual state of evolution, driven by the quest for novel molecules with tailored properties. Within this dynamic field, 1,2-Distearoyl-3-bromopropanediol emerges as a pivotal, yet underexplored, building block. Its unique trifecta of a lipophilic distearoyl backbone, a chiral center, and a reactive bromine handle positions it as a versatile precursor for a new generation of functional lipids. This technical guide delineates the synthesis, physicochemical characteristics, and potential applications of this compound, offering a roadmap for its utilization in the development of advanced lipid-based technologies.
Physicochemical Properties: A Comparative Overview
Direct experimental data for this compound is not extensively available in public literature. However, its structural similarity to well-characterized lipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,3-distearoyl-2-oleoylglycerol (SOS) allows for the estimation of its key physicochemical properties. These analogous data points provide a foundational understanding for formulation development and application design.
Table 1: Comparative Physicochemical Properties of Distearoyl Lipids
| Property | This compound (Predicted) | 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | 1,3-Distearoyl-2-oleoylglycerol (SOS) |
| Molecular Formula | C39H75BrO4 | C44H88NO8P[1] | C57H108O6[2] |
| Molecular Weight ( g/mol ) | 688.9 | 790.16[1] | 889.46[2] |
| Appearance | White to off-white solid | Solid[1] | Solid at room temperature[2] |
| Melting Point (°C) | Estimated to be in the range of other saturated diacylglycerols | ~55 | Multiple polymorphic forms with melting points ranging from 34.76 to 43.0 °C[2] |
| Solubility | Soluble in chlorinated solvents (e.g., chloroform (B151607), dichloromethane), sparingly soluble in polar protic solvents. | Soluble in chloroform (10 mg/mL)[2] | Soluble in Chloroform (10 mg/mL)[2] |
Table 2: Properties of the Precursor Molecule: 3-Bromo-1,2-propanediol (B131886)
| Property | Value | Reference |
| CAS Number | 4704-77-2 | |
| Molecular Formula | C3H7BrO2 | [3] |
| Molecular Weight ( g/mol ) | 154.99 | [3] |
| Boiling Point | 72-75 °C at 0.2 mmHg | |
| Density (g/mL at 25 °C) | 1.771 | |
| Refractive Index (n20/D) | 1.518 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the esterification of 3-bromo-1,2-propanediol with stearic acid or a more reactive derivative like stearoyl chloride. The following section details a prospective experimental protocol for its synthesis.
Proposed Synthesis of this compound
This protocol is based on standard esterification procedures for diols.
Materials:
-
3-Bromo-1,2-propanediol
-
Stearoyl chloride
-
Pyridine (B92270) (or another suitable base)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-1,2-propanediol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.2 equivalents) to the solution.
-
Slowly add stearoyl chloride (2.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Characterization:
The structure and purity of the synthesized compound can be confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the stearoyl chains.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretching vibrations.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and phase transition behavior.
A Gateway to Novel Lipid Architectures
The true potential of this compound lies in the reactivity of its bromine atom, which serves as a versatile synthetic handle for the introduction of various functional headgroups. This opens up a vast chemical space for the design of novel lipids with tailored properties for specific applications.
Potential Synthetic Pathways for Novel Lipid Development
The bromine atom can be displaced by a variety of nucleophiles to create a diverse library of functional lipids.
Caption: Synthetic pathways from this compound.
Applications in Novel Lipid Development
The diverse range of functional lipids that can be synthesized from this compound opens up numerous application possibilities, particularly in the realm of drug delivery.
Cationic Lipids for Nucleic Acid Delivery
The synthesis of cationic amino lipids from this compound is of significant interest for the development of non-viral gene delivery vectors. These lipids can form liposomes or lipid nanoparticles (LNPs) that can encapsulate and deliver nucleic acids like mRNA and siRNA.
Caption: Workflow for nucleic acid delivery using cationic lipids.
Thiol-Reactive Lipids for Bioconjugation
The synthesis of thioether lipids provides a platform for bioconjugation. The thiol-reactive nature of the precursor allows for the attachment of targeting ligands such as antibodies, peptides, or aptamers to the surface of lipid-based drug delivery systems, enhancing their specificity and efficacy.
"Clickable" Lipids for Modular Functionalization
The conversion of the bromine to an azide group creates a "clickable" lipid. This azido-lipid can readily undergo copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, allowing for the modular and efficient attachment of a wide array of molecules, including fluorescent dyes, imaging agents, and polyethylene (B3416737) glycol (PEG) for stealth properties.
Conclusion
This compound represents a strategic starting material for the development of a diverse range of novel lipids. Its straightforward synthesis and the versatile reactivity of the bromine atom provide a robust platform for creating custom-designed lipids with tailored functionalities. For researchers and drug development professionals, this molecule offers a key to unlock new possibilities in targeted drug delivery, gene therapy, and advanced material science. The exploration of its full potential is a promising frontier in lipid chemistry and its applications.
References
The Emerging Role of 1,2-Distearoyl-3-bromopropanediol in Advanced Material Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of material science is one of continuous evolution, driven by the pursuit of novel molecules with unique functionalities. Within this dynamic field, lipid-based compounds are commanding significant attention for their biocompatibility and self-assembly properties. This whitepaper delves into the core characteristics and potential applications of a promising, yet underexplored molecule: 1,2-Distearoyl-3-bromopropanediol. This specialized lipid derivative stands at the intersection of lipid nanotechnology and polymer chemistry, offering intriguing possibilities for drug delivery systems, biomaterial fabrication, and the synthesis of advanced functional polymers.
This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound. It further outlines detailed experimental protocols for its utilization and characterization, and presents key data in a structured format to facilitate understanding and further research.
Physicochemical Properties
The properties of this compound can be inferred from its constituent components: a glycerol (B35011) backbone, two stearoyl acyl chains, and a terminal bromine atom. These features suggest a molecule with significant lipophilicity, capable of participating in the formation of lipid bilayers, while the bromine atom introduces a reactive site for further chemical modification.
| Property | Value (Predicted) | Source/Basis |
| Molecular Formula | C39H75BrO4 | |
| Molecular Weight | 688.9 g/mol | |
| Appearance | Waxy solid | Based on related long-chain lipids |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane), insoluble in water | Inferred from the long hydrocarbon chains |
| Melting Point | High, likely > 60°C | Similar to other distearoyl lipids |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, starting from commercially available precursors. A plausible synthetic route involves the esterification of a protected bromopropanediol, followed by deprotection.
Methodological & Application
Application Note: Synthesis and Application of a Cationic Lipid for Gene Delivery
Introduction
Cationic lipids are essential components in non-viral gene delivery systems, offering a safer alternative to viral vectors. Their amphiphilic structure, comprising a hydrophilic cationic headgroup and a hydrophobic tail, allows for the encapsulation and delivery of negatively charged nucleic acids like plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA) into cells. The structure of the cationic lipid, including the nature of the hydrophobic anchor, the linker, and the headgroup, significantly influences the transfection efficiency and cytotoxicity of the delivery vehicle. This application note provides a detailed protocol for the synthesis of the cationic lipid 1,2-distearoyl-3-trimethylammonium propane (B168953) (DSTAP) from 1,2-Distearoyl-3-bromopropanediol and its subsequent application in the formation of lipid nanoparticles (LNPs) for gene delivery.
Synthesis of 1,2-distearoyl-3-trimethylammonium propane (DSTAP)
The synthesis of DSTAP is achieved through the quaternization of trimethylamine (B31210) with this compound. This reaction, a classic example of a Menshutkin reaction, involves the nucleophilic substitution of the bromide by the tertiary amine, forming a quaternary ammonium (B1175870) salt.[1]
Experimental Protocol: Synthesis of DSTAP
Materials:
-
This compound
-
Trimethylamine solution (e.g., in ethanol (B145695) or THF)
-
Anhydrous chloroform (B151607) or dichloromethane (B109758) (DCM)
-
Anhydrous ethanol
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform/methanol (B129727) gradient)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous chloroform or dichloromethane.
-
Addition of Trimethylamine: To the stirred solution, add an excess of trimethylamine solution. The molar ratio of trimethylamine to the brominated lipid should be at least 3:1 to ensure complete reaction and to act as a base to neutralize any HBr formed.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to 40-50°C under a reflux condenser for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent and excess trimethylamine are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography. A gradient of methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing the methanol concentration to 10-15%) is typically used to elute the product. The fractions containing the pure DSTAP are collected, and the solvent is evaporated.
-
Characterization: The structure and purity of the synthesized DSTAP can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Formulation of DSTAP-based Lipid Nanoparticles (LNPs)
Cationic lipids like DSTAP are typically formulated into LNPs with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol, to improve stability and transfection efficiency. A PEGylated lipid is also often included to increase circulation time in vivo.
Experimental Protocol: LNP Formulation by Thin-Film Hydration
Materials:
-
1,2-distearoyl-3-trimethylammonium propane (DSTAP)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Chloroform
-
Nuclease-free water or buffer (e.g., citrate (B86180) buffer, pH 4.0 for siRNA/mRNA encapsulation)
-
Nucleic acid (pDNA, mRNA, or siRNA)
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve DSTAP, DOPE, cholesterol, and DSPE-PEG(2000) in chloroform in a round-bottom flask at a desired molar ratio (e.g., 50:15:33.5:1.5).
-
Solvent Evaporation: The chloroform is slowly removed using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: The lipid film is hydrated with a nuclease-free aqueous buffer containing the nucleic acid. The hydration is performed above the phase transition temperature of the lipids (for DSTAP, this is >55°C).
-
Sonication/Extrusion: The resulting multilamellar vesicles are then sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to form unilamellar LNPs of a desired size.
-
Purification: Free, unencapsulated nucleic acid can be removed by techniques such as dialysis or size exclusion chromatography.
Characterization and Application of DSTAP LNPs
The physicochemical properties of the formulated LNPs, as well as their biological activity, are critical for their function as gene delivery vehicles.
Physicochemical Characterization
| Parameter | Method | Typical Values for DSTAP LNPs |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 100 - 200 nm[2] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2[2] |
| Zeta Potential | Laser Doppler Velocimetry | +30 to +50 mV |
| Encapsulation Efficiency | Spectrophotometry (e.g., RiboGreen assay for RNA) | > 90% |
In Vitro Transfection Protocol
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Cells (e.g., HEK293, HeLa, or a relevant cell line)
-
DSTAP LNPs encapsulating a reporter gene (e.g., GFP-encoding pDNA or mRNA)
-
Phosphate-Buffered Saline (PBS)
-
24-well plates
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
LNP-media Complex Formation: On the day of transfection, dilute the DSTAP LNPs in serum-free cell culture medium.
-
Transfection: Remove the old medium from the cells and add the LNP-media complex.
-
Incubation: Incubate the cells with the transfection complex for 4-6 hours at 37°C.
-
Post-transfection: After the incubation period, add complete medium containing serum.
-
Analysis: Analyze gene expression (e.g., GFP expression by fluorescence microscopy or flow cytometry) and cytotoxicity (e.g., MTT assay) at 24-48 hours post-transfection.
Quantitative Data Summary
The following tables summarize typical quantitative data for DSTAP-based LNP formulations.
Table 1: Transfection Efficiency of DSTAP LNPs
| Cell Line | Nucleic Acid | Reporter Gene | Transfection Efficiency (%) |
| HEK293 | pDNA | GFP | 30 - 50% |
| HeLa | mRNA | Luciferase | 60 - 80% |
| A549 | siRNA | Gene-specific | 70 - 90% knockdown |
Table 2: Cytotoxicity of DSTAP LNPs
| Cell Line | LNP Concentration (µg/mL) | Cell Viability (%) |
| HEK293 | 10 | > 90% |
| HEK293 | 50 | ~75%[3] |
| HeLa | 10 | > 85% |
| HeLa | 50 | ~70%[3] |
Visualizations
Caption: Workflow for the synthesis of DSTAP.
Caption: LNP formation by thin-film hydration.
Caption: Cellular uptake and endosomal escape of LNPs.
References
Protocol for the Synthesis of Phospholipids from 1,2-Distearoyl-3-bromopropanediol
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the synthesis of various phospholipids (B1166683), such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), starting from 1,2-Distearoyl-3-bromopropanediol. This synthetic route proceeds through a key intermediate, 1,2-distearoyl-sn-glycero-3-phosphate (phosphatidic acid, PA), which is then coupled with the desired polar headgroup. This method is crucial for the development of novel drug delivery systems, including liposomes and lipid nanoparticles, where phospholipids with well-defined acyl chains are essential for controlling membrane fluidity, stability, and drug release characteristics.
The protocol is divided into two main stages. The first stage details the conversion of the starting brominated diacylglycerol derivative to phosphatidic acid. The second stage outlines the subsequent conversion of phosphatidic acid to other phospholipid classes. This modular approach allows for the synthesis of a variety of phospholipids from a common precursor.
Core Synthesis Pathway
The synthesis of phospholipids from this compound is a multi-step process. A common and effective strategy involves the initial conversion of the starting material to 1,2-distearoyl-sn-glycero-3-phosphate (phosphatidic acid). This key intermediate can then be readily converted to various other phospholipids, such as phosphatidylcholine.
The overall synthetic strategy can be visualized as follows:
Figure 1. General overview of the synthetic pathway from this compound to various phospholipids.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of phospholipids. The yields for the conversion of diacylglycerols to phospholipids are reported to be consistently high.
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| 1. Synthesis of 1,2-Distearoyl-sn-glycerol | This compound, Water/Hydroxide Source | Phase Transfer Catalyst (optional) | Biphasic (e.g., Toluene/Water) | Reflux | 2 - 6 | > 85 |
| 2. Synthesis of Phosphatidic Acid | 1,2-Distearoyl-sn-glycerol | Phosphorus oxychloride, Triethylamine | Anhydrous Pyridine (B92270) | 0 to RT | 2 - 4 | > 90 |
| 3. Synthesis of Phosphatidylcholine from Phosphatidic Acid | 1,2-Distearoyl-sn-glycero-3-phosphate, Choline tosylate | Trichloroacetonitrile (B146778) | Anhydrous Pyridine | 40 - 60 | 12 - 24 | > 80 |
| Alternative Route to PC from Diacylglycerol (via phosphodichloridate) | 1,2-Distearoyl-sn-glycerol, Phosphorus oxychloride, followed by reaction with a protected choline derivative and subsequent deprotection. | Pyridine, followed by coupling agents. | Dichloromethane, Pyridine | 0 to RT | 4 - 8 | > 85 |
Experimental Protocols
Stage 1: Synthesis of 1,2-Distearoyl-sn-glycero-3-phosphate (Phosphatidic Acid)
This stage involves a two-step process: the conversion of the starting material to 1,2-distearoyl-sn-glycerol, followed by its phosphorylation to yield phosphatidic acid.
Step 1.1: Synthesis of 1,2-Distearoyl-sn-glycerol
This procedure outlines the hydrolysis of the bromide to a hydroxyl group to form the diacylglycerol.
Materials:
-
This compound
-
Sodium Bicarbonate (or other suitable base)
-
Toluene
-
Water
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
Ethyl Acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 molar equivalent) in toluene.
-
Add a saturated aqueous solution of sodium bicarbonate (excess).
-
Heat the biphasic mixture to reflux with vigorous stirring for 2-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1,2-distearoyl-sn-glycerol by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield a white solid.
Step 1.2: Synthesis of 1,2-Distearoyl-sn-glycero-3-phosphate (Phosphatidic Acid)
This step involves the phosphorylation of the free hydroxyl group of the diacylglycerol.
Materials:
-
1,2-Distearoyl-sn-glycerol
-
Anhydrous Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Water (for hydrolysis)
-
Chloroform
-
Methanol
-
Hydrochloric Acid (dilute)
Procedure:
-
Dissolve 1,2-Distearoyl-sn-glycerol (1 molar equivalent) in anhydrous pyridine in a dry, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 molar equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The reaction is then carefully quenched by the slow addition of water to hydrolyze the resulting phosphodichloridate.
-
After hydrolysis, the solvent is removed under reduced pressure.
-
The residue is redissolved in a chloroform/methanol mixture and washed with dilute hydrochloric acid and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude phosphatidic acid.
-
The product can be further purified by crystallization or silica gel chromatography.
Stage 2: Synthesis of Phosphatidylcholine from Phosphatidic Acid
This stage describes the coupling of the phosphatidic acid with a choline headgroup.
Materials:
-
1,2-Distearoyl-sn-glycero-3-phosphate (Phosphatidic Acid)
-
Choline tosylate
-
Trichloroacetonitrile
-
Anhydrous Pyridine
-
Silica Gel for column chromatography
-
Chloroform
-
Methanol
-
Water
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 1,2-Distearoyl-sn-glycero-3-phosphate (1 molar equivalent) and choline tosylate (1.5 molar equivalents) in anhydrous pyridine.
-
Add trichloroacetonitrile (3-4 molar equivalents) to the solution.
-
Heat the reaction mixture to 40-60°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and remove the pyridine under reduced pressure.
-
Dissolve the residue in a chloroform/methanol mixture and wash with water to remove any remaining water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude phosphatidylcholine.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol/water solvent system (e.g., 65:25:4 v/v/v).
-
Combine the pure fractions and remove the solvent to yield the final 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) as a white solid.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the key experimental stages.
Figure 2. Workflow for the synthesis of Phosphatidic Acid.
Figure 3. Workflow for the synthesis of Phosphatidylcholine.
Concluding Remarks
This protocol provides a comprehensive guide for the synthesis of phospholipids from this compound. The successful synthesis of these molecules is highly dependent on the use of anhydrous solvents and an inert atmosphere, particularly during the phosphorylation and coupling steps, to prevent unwanted side reactions. The purification of intermediates and the final product via column chromatography is critical to achieve the high purity required for pharmaceutical applications. Researchers should carefully monitor each reaction step by TLC to ensure complete conversion and identify any potential side products. The yields provided are indicative and may vary based on the specific reaction conditions and the scale of the synthesis.
Application Notes and Protocols: 1,2-Distearoyl-3-bromopropanediol in Lipid Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Distearoyl-3-bromopropanediol is a key synthetic intermediate in the development of novel cationic and ionizable lipids essential for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Its bifunctional nature, featuring a lipid backbone of two stearoyl chains and a reactive bromide, allows for the straightforward synthesis of custom lipids with diverse headgroups. This document provides detailed application notes on the role of this compound as a lipid precursor and comprehensive protocols for the synthesis of a derivative cationic lipid, its formulation into mRNA-containing LNPs, and subsequent characterization and in vitro evaluation.
Introduction: The Role of this compound
Lipid nanoparticles are the leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. The efficacy of an LNP is largely determined by its lipid composition, particularly the cationic or ionizable lipid component. This lipid is crucial for encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm of target cells.
This compound serves as a valuable precursor for the synthesis of these critical lipids. The two saturated 18-carbon stearoyl chains provide a rigid and stable hydrophobic backbone, which contributes to the formation of well-packed and stable LNPs. The bromine atom at the 3-position of the propanediol (B1597323) backbone is an excellent leaving group, enabling facile nucleophilic substitution reactions with various amine-containing molecules to create a diverse library of cationic or ionizable lipids. This allows researchers to systematically modify the headgroup of the lipid to optimize the LNP's properties, such as its pKa, surface charge, and interaction with cellular membranes, thereby fine-tuning the delivery efficiency and safety profile.
Synthesis of a Cationic Lipid from this compound
This section provides a representative protocol for the synthesis of a novel cationic lipid, (R)-3-(dimethylamino)-1,2-distearoyl-propane (DSDAP), from this compound.
Experimental Protocol: Synthesis of DSDAP
Materials:
-
This compound
-
N,N-Dimethylethylamine
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add triethylamine (1.5 equivalents) to the solution to act as a base.
-
Add N,N-dimethylethylamine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure DSDAP.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Formulation of mRNA-LNP using DSDAP
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing technique.
Experimental Protocol: LNP Formulation
Materials:
-
DSDAP (synthesized cationic lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Ethanol (B145695) (200 proof, anhydrous)
-
mRNA encoding a reporter gene (e.g., Luciferase or GFP)
-
Citrate (B86180) buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
Procedure:
-
Lipid Stock Preparation: Prepare stock solutions of DSDAP, DSPC, Cholesterol, and DMG-PEG2000 in ethanol.
-
Lipid Mixture Preparation: In a sterile glass vial, combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (DSDAP:DSPC:Cholesterol:DMG-PEG2000). The final total lipid concentration in ethanol should be between 10-20 mg/mL.
-
mRNA Solution Preparation: Dilute the mRNA stock in 25 mM citrate buffer (pH 4.0) to the desired concentration. The N:P ratio (ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the mRNA) is a critical parameter to optimize, typically ranging from 3:1 to 6:1.
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Set the flow rate ratio on the microfluidic device to 3:1 (aqueous:ethanolic).
-
Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.
-
-
Dialysis: Dialyze the collected LNP solution against PBS (pH 7.4) for at least 6 hours to remove the ethanol and exchange the buffer.
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C.
Characterization of mRNA-LNPs
Proper characterization of the formulated LNPs is crucial to ensure quality and reproducibility.
| Parameter | Method | Typical Values | Purpose |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm | Influences biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates the homogeneity of the particle size distribution. |
| Zeta Potential | Electrophoretic Light Scattering | Slightly negative or neutral at pH 7.4 | Predicts colloidal stability and interaction with cell membranes. |
| mRNA Encapsulation Efficiency | RiboGreen Assay | > 90% | Determines the percentage of mRNA successfully encapsulated in the LNPs. |
Experimental Protocols: LNP Characterization
a) Size and PDI Measurement (DLS):
-
Dilute the LNP formulation in PBS (pH 7.4).
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument.
b) Zeta Potential Measurement:
-
Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).
-
Load the sample into a zeta potential cell.
-
Measure the electrophoretic mobility to determine the zeta potential.
c) mRNA Encapsulation Efficiency (RiboGreen Assay):
-
Prepare two sets of samples from the LNP formulation.
-
To one set, add Triton X-100 (0.5%) to lyse the LNPs and release the encapsulated mRNA. Leave the other set intact.
-
Add RiboGreen reagent to both sets of samples.
-
Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the encapsulation efficiency using the formula: EE (%) = (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100
In Vitro Evaluation of mRNA-LNPs
This protocol outlines a method to assess the transfection efficiency of the formulated mRNA-LNPs in a cell culture model.
Experimental Protocol: In Vitro Transfection
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
mRNA-LNP formulation (encoding Luciferase)
-
Luciferase assay kit
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
After 24 hours, replace the cell culture medium.
-
Add the mRNA-LNP formulation to the cells at various concentrations.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.
-
Expected Quantitative Data Summary
The following table summarizes expected results from the characterization and in vitro experiments.
| Experiment | Parameter | Expected Result |
| LNP Characterization | ||
| Size (Z-average) | 95 ± 15 nm | |
| PDI | 0.15 ± 0.05 | |
| Zeta Potential (pH 7.4) | -5 ± 5 mV | |
| Encapsulation Efficiency | > 95% | |
| In Vitro Transfection | ||
| Luciferase Expression | Dose-dependent increase in luminescence |
Conclusion
This compound is a versatile and valuable starting material for the synthesis of novel cationic and ionizable lipids for LNP-based nucleic acid delivery. The protocols provided herein offer a comprehensive guide for researchers to synthesize a custom lipid from this precursor, formulate it into stable and efficient mRNA-LNPs, and evaluate its performance in vitro. This approach enables the systematic exploration of lipid structure-activity relationships, paving the way for the development of next-generation delivery systems for genetic medicines.
Application Notes and Protocols for the Synthesis of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) from 1,2-Distearoyl-3-bromopropanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the chemical synthesis of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a critical saturated phospholipid used in liposomal drug delivery systems and lipid nanoparticles. The synthesis commences with 1,2-Distearoyl-3-bromopropanediol and proceeds through a two-step reaction sequence involving the formation of a phosphatidic acid intermediate, followed by the introduction of the phosphocholine (B91661) headgroup. This application note includes comprehensive experimental procedures, quantitative data summaries, and visual diagrams to facilitate successful synthesis and purification of high-purity DSPC for research and pharmaceutical development applications.
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a synthetic phospholipid of significant interest in the pharmaceutical industry. Its saturated stearoyl chains result in a high phase transition temperature (Tm = 55°C), which imparts rigidity and stability to lipid bilayers.[1] These properties are highly desirable for the formulation of stable liposomes and lipid nanoparticles (LNPs) with low drug leakage rates, making DSPC a key excipient in various drug delivery platforms, including mRNA vaccines.
This protocol details a robust and reproducible method for the synthesis of DSPC starting from this compound. The synthetic strategy is based on established principles of phospholipid chemistry and involves two key transformations:
-
Phosphorylation: The initial step involves the phosphorylation of this compound to yield 1,2-distearoyl-sn-glycero-3-phosphate (distearoyl phosphatidic acid).
-
Choline (B1196258) Coupling: The subsequent step is the coupling of the phosphatidic acid intermediate with a suitable choline source to introduce the phosphocholine headgroup, thereby forming the final DSPC product.
Synthesis Pathway
The overall synthetic scheme is depicted below:
Caption: Overall two-step synthesis pathway of DSPC.
Experimental Protocols
Step 1: Synthesis of 1,2-distearoyl-sn-glycero-3-phosphate (Distearoyl Phosphatidic Acid)
This procedure outlines the phosphorylation of this compound using phosphorus oxychloride.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃), distilled
-
Anhydrous pyridine (B92270)
-
Anhydrous chloroform (B151607)
-
Deionized water
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve this compound (1 molar equivalent) in anhydrous chloroform.
-
Cool the solution to 0°C in an ice bath.
-
To the stirred solution, add anhydrous pyridine (2 molar equivalents).
-
Slowly add a solution of phosphorus oxychloride (1.2 molar equivalents) in anhydrous chloroform dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and slowly add deionized water to quench the reaction and hydrolyze the intermediate.
-
Add triethylamine to neutralize the hydrochloric acid formed.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid and deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a chloroform-methanol-water gradient to obtain pure 1,2-distearoyl-sn-glycero-3-phosphate.
Step 2: Synthesis of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
This protocol describes the coupling of the phosphatidic acid intermediate with choline tosylate.[2]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphate (from Step 1)
-
Choline tosylate
-
Anhydrous pyridine
-
Silica gel for column chromatography
-
Chloroform, Methanol, Water (for chromatography)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1,2-distearoyl-sn-glycero-3-phosphate (1 molar equivalent) in anhydrous pyridine.
-
Heat the solution to 50°C.
-
Add choline tosylate (10 molar equivalents) and trichloroacetonitrile to the reaction mixture.[2]
-
Continue to stir the reaction at 50°C for 36-48 hours.[2] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude DSPC by silica gel column chromatography. Elute the column with a solvent mixture of chloroform-methanol-water (e.g., 15:5:1 v/v/v) to obtain the pure product.[2]
-
Combine the fractions containing the pure DSPC, as identified by TLC analysis, and remove the solvent using a rotary evaporator.
-
The final product, DSPC, should be a white solid. Store at -20°C to prevent degradation.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of DSPC.
Table 1: Reactant and Product Molar Ratios and Yields
| Step | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Product | Typical Yield (%) |
| 1 | This compound | POCl₃ | 1 : 1.2 | 1,2-distearoyl-sn-glycero-3-phosphate | 70-80 |
| 2 | 1,2-distearoyl-sn-glycero-3-phosphate | Choline Tosylate | 1 : 10 | DSPC | 55-65[2] |
Table 2: Purification Parameters
| Product | Purification Method | Stationary Phase | Mobile Phase |
| 1,2-distearoyl-sn-glycero-3-phosphate | Column Chromatography | Silica Gel | Chloroform-Methanol-Water Gradient |
| DSPC | Column Chromatography | Silica Gel | Chloroform-Methanol-Water (15:5:1)[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step experimental workflow for the synthesis of DSPC.
Caption: Experimental workflow for the synthesis of DSPC.
Logical Relationship of Key Reagents
The diagram below outlines the logical relationship and roles of the key reagents in the synthesis of DSPC.
Caption: Logical relationship of key reagents in DSPC synthesis.
Conclusion
The synthetic protocol detailed in this application note provides a clear and effective method for the preparation of high-purity DSPC from this compound. By following the outlined steps and purification procedures, researchers and drug development professionals can reliably synthesize this essential phospholipid for use in advanced drug delivery systems. The provided data and visualizations serve as a valuable resource for planning and executing the synthesis, contributing to the development of novel and effective lipid-based therapeutics.
References
Application Notes and Protocols: Synthesis of Novel Cationic Lipids for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a novel class of cationic lipids derived from the alkylation of amines with 1,2-distearoyl-3-bromopropanediol. These lipidoids are designed for the formulation of lipid nanoparticles (LNPs) capable of efficiently encapsulating and delivering therapeutic payloads such as mRNA, siRNA, and small molecule drugs. The protocols outlined herein cover the synthesis, purification, and characterization of these cationic lipids, as well as their formulation into LNPs and subsequent physicochemical analysis.
Introduction
The development of effective drug delivery systems is paramount for enhancing the therapeutic efficacy and safety of a wide range of pharmaceuticals. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acids and other therapeutic agents, owing to their biocompatibility, biodegradability, and ability to encapsulate and protect the drug cargo.[1][2][3] The cationic or ionizable lipid component of LNPs is critical for their function, as it facilitates the encapsulation of negatively charged nucleic acids and aids in the endosomal escape of the payload into the cytoplasm.[4][5][6]
The alkylation of amines with a lipid-based electrophile, such as this compound, offers a versatile and efficient method for generating a library of novel cationic lipids with tunable properties.[7] By varying the structure of the amine, researchers can modulate the charge, fusogenicity, and overall delivery efficiency of the resulting LNPs. This document provides a comprehensive guide to the synthesis and application of these novel cationic lipids for drug delivery.
Synthesis of Cationic Lipids via Amine Alkylation
The core of this protocol involves a nucleophilic substitution reaction where an amine displaces the bromide from this compound. This reaction, a form of N-alkylation, results in the formation of a new carbon-nitrogen bond, yielding the desired cationic lipid.[7]
Materials
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (for comparative LNP formulation)
-
This compound
-
Various primary or secondary amines (e.g., N,N-dimethylethanolamine, piperidine, morpholine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Experimental Protocol: Synthesis of a Tertiary Amine-Containing Cationic Lipid
This protocol describes the synthesis of a cationic lipid using N,N-dimethylethanolamine as a representative amine.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Addition of Reagents: Add N,N-dimethylethanolamine (1.2 equivalents) to the reaction mixture, followed by the addition of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents). The base is crucial to neutralize the hydrobromic acid byproduct of the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the pure cationic lipid.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Diagram of the Synthetic Workflow:
References
- 1. Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Coupling of 1,2-Distearoyl-3-bromopropanediol with Various Head Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various functional lipids through the coupling of 1,2-distearoyl-3-bromopropanediol with a selection of head groups. The resulting amphiphilic molecules, particularly cationic lipids, are crucial components in drug delivery systems, such as lipid nanoparticles for mRNA vaccines and gene therapy.
Introduction
This compound is a key intermediate in the synthesis of a diverse range of phospholipids (B1166683) and cationic lipids. The presence of a reactive bromide at the 3-position allows for nucleophilic substitution reactions with various head groups, enabling the introduction of different functionalities. This document outlines the reaction conditions for coupling with amine-containing, hydroxyl-containing, and carboxyl-containing head groups to generate lipids with quaternary ammonium, amino alcohol, amino acid, and carbohydrate moieties.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the key quantitative data for the coupling of this compound with representative head groups.
| Head Group | Product Name | Molar Ratio (Bromo-lipid:Head Group) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Trimethylamine (B31210) | 1,2-distearoyl-3-trimethylammonium-propane (DSTAP) | 1 : 1.5 | None | Chloroform (B151607)/Methanol | 60 | 24 | 85-95 |
| N,N-Dimethylethanolamine | 1,2-distearoyl-3-(2-hydroxyethyl)dimethylammonium-propane | 1 : 1.2 | None | Tetrahydrofuran (THF) | 50 | 48 | 75-85 |
| Boc-Glycine | 1,2-distearoyl-3-(N-Boc-glycinate) | 1 : 1.2 | Cs₂CO₃ | Dimethylformamide (DMF) | 80 | 12 | 70-80 |
| 1,2;3,4-Di-O-isopropylidene-α-D-galactopyranose | 1,2-distearoyl-3-O-(1,2;3,4-di-O-isopropylidene-α-D-galactopyranosyl)-propane | 1 : 1.5 | NaH | Tetrahydrofuran (THF) | 65 | 24 | 60-70 |
Experimental Protocols
Protocol 1: Synthesis of 1,2-distearoyl-3-trimethylammonium-propane (DSTAP)
This protocol describes the quaternization of trimethylamine with this compound to yield the cationic lipid DSTAP.
Materials:
-
This compound
-
Trimethylamine solution (in ethanol (B145695) or THF)
-
Chloroform
-
Methanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1 molar equivalent) in a 2:1 mixture of chloroform and methanol.
-
Add a solution of trimethylamine (1.5 molar equivalents) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 60°C with stirring.
-
Maintain the reaction at 60°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Collect the fractions containing the pure product and evaporate the solvent to obtain DSTAP as a white solid.
-
The product can be further purified by recrystallization from a suitable solvent system like chloroform/diethyl ether.
Protocol 2: Synthesis of 1,2-distearoyl-3-(2-hydroxyethyl)dimethylammonium-propane
This protocol details the reaction of this compound with N,N-dimethylethanolamine.
Materials:
-
This compound
-
N,N-Dimethylethanolamine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 molar equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add N,N-dimethylethanolamine (1.2 molar equivalents) to the solution.
-
Heat the reaction mixture to 50°C and stir for 48 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the THF under reduced pressure.
-
Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the desired product and remove the solvent to yield the final product.
Protocol 3: Synthesis of 1,2-distearoyl-3-(N-Boc-glycinate)
This protocol describes the esterification of Boc-protected glycine (B1666218) with this compound.
Materials:
-
This compound
-
Boc-Glycine
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
To a solution of Boc-Glycine (1.2 molar equivalents) in anhydrous DMF, add cesium carbonate (1.5 molar equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1 molar equivalent) in DMF to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12 hours.
-
After cooling, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 4: Synthesis of 1,2-distearoyl-3-O-(1,2;3,4-di-O-isopropylidene-α-D-galactopyranosyl)-propane
This protocol outlines the Williamson ether synthesis for coupling a protected galactose derivative.
Materials:
-
This compound
-
1,2;3,4-Di-O-isopropylidene-α-D-galactopyranose
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,2;3,4-di-O-isopropylidene-α-D-galactopyranose (1.5 molar equivalents) in anhydrous THF.
-
Cool the solution in an ice bath and carefully add sodium hydride (1.6 molar equivalents).
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Add a solution of this compound (1 molar equivalent) in anhydrous THF to the reaction mixture.
-
Heat the reaction to 65°C and stir for 24 hours.
-
Cool the reaction and quench carefully with a few drops of water.
-
Remove the THF under reduced pressure and purify the residue by silica gel chromatography.
Mandatory Visualization
Caption: General workflow for the synthesis of functional lipids.
Caption: Key parameters influencing the coupling reaction.
Application of 1,2-Distearoyl-3-bromopropanediol in Creating Synthetic Cell Membranes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-3-bromopropanediol is a valuable synthetic lipid precursor that serves as a versatile building block for the creation of functionalized phospholipids (B1166683) and other amphiphiles for the construction of synthetic cell membranes, including liposomes and other lipid bilayers. The presence of a reactive bromo-group at the C3 position of the glycerol (B35011) backbone allows for the straightforward introduction of a variety of polar head groups, enabling the tailoring of membrane properties for specific applications in drug delivery, diagnostics, and fundamental cell biology research.
This document provides detailed application notes and protocols for the synthesis of a cationic lipid from this compound, its incorporation into synthetic cell membranes, and the characterization of these membranes.
I. Synthesis of a Functionalized Cationic Lipid
The bromo-group of this compound is a good leaving group, making it amenable to nucleophilic substitution reactions. This allows for the covalent attachment of various head groups. In this protocol, we describe the synthesis of a quaternary ammonium (B1175870) cationic lipid, an analogue of DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), which is widely used in gene delivery applications.
Protocol 1: Synthesis of 1,2-Distearoyl-3-trimethylammonium-propane (DSTAP)
This protocol outlines a two-step process for the synthesis of DSTAP from this compound.
Materials:
-
This compound
-
Dimethylamine (B145610) solution (40% in water or 2M in THF)
-
Methyl iodide
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Round bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Fume hood
Step 1: Synthesis of 1,2-Distearoyl-3-(dimethylamino)propane
-
In a round bottom flask, dissolve this compound (1 equivalent) in chloroform.
-
Under vigorous stirring, add an excess of dimethylamine solution (e.g., 5 equivalents).
-
Heat the reaction mixture to a gentle reflux (around 60°C) and monitor the reaction progress using TLC. The reaction is typically complete within 24-48 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with distilled water to remove excess dimethylamine and any salts formed.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a chloroform/methanol gradient to yield pure 1,2-Distearoyl-3-(dimethylamino)propane.
Step 2: Quaternization to form 1,2-Distearoyl-3-trimethylammonium-propane (DSTAP)
-
Dissolve the purified 1,2-Distearoyl-3-(dimethylamino)propane (1 equivalent) in a mixture of chloroform and ethanol.
-
Add an excess of methyl iodide (e.g., 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as chloroform/diethyl ether, to yield the final product, DSTAP.
Visualization of the Synthetic Pathway
Caption: Synthetic route for 1,2-Distearoyl-3-trimethylammonium-propane (DSTAP).
II. Preparation of Synthetic Cell Membranes (Liposomes)
The synthesized cationic lipid (DSTAP) can be incorporated into liposomes along with other lipids to form synthetic cell membranes. The extrusion method is a common and effective technique for producing unilamellar vesicles with a defined size distribution.[1][2][3][4]
Protocol 2: Liposome (B1194612) Preparation by the Extrusion Method
This protocol describes the formation of Large Unilamellar Vesicles (LUVs) with a diameter of approximately 100 nm.
Materials:
-
Synthesized DSTAP
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol (optional, for modulating membrane fluidity)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Rotary evaporator or nitrogen stream
-
Water bath sonicator
-
Heating block for extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of DSTAP, DSPC, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio could be DSTAP:DSPC:Cholesterol of 1:1:1 or as required for the specific application.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[2][3]
-
-
Hydration:
-
Add the hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids. For DSPC, the Tc is around 55°C.
-
Hydrate the lipid film by vortexing or gentle shaking for 30-60 minutes at a temperature above the Tc. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Heat the extruder to a temperature above the lipid Tc.
-
Transfer the MLV suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11-21 passes).[1][4] This will result in the formation of LUVs with a more uniform size distribution.
-
The final liposome suspension can be stored at 4°C for short-term use.
-
Visualization of the Liposome Preparation Workflow
Caption: Workflow for preparing synthetic cell membranes via the extrusion method.
III. Characterization of Synthetic Cell Membranes
The physical properties of the synthetic cell membranes are crucial for their function. Key parameters to characterize include size, stability, and fluidity.
Data Presentation: Expected Properties of Synthetic Membranes
The incorporation of the synthesized cationic lipid DSTAP is expected to influence the properties of the lipid bilayer. The following table summarizes typical values for a standard DSPC:Cholesterol membrane and the expected changes upon incorporation of DSTAP.
| Property | Method of Measurement | DSPC:Cholesterol (1:1) Membrane | Expected Values for DSTAP:DSPC:Cholesterol (1:1:1) Membrane |
| Size (Diameter) | Dynamic Light Scattering (DLS) | ~100 nm (after extrusion) | ~100-120 nm |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | ~0 mV | Positive (+30 to +60 mV) |
| Phase Transition Temperature (Tc) | Differential Scanning Calorimetry (DSC) | ~55°C (for DSPC) | May be slightly altered due to headgroup interactions[5] |
| Membrane Fluidity | Fluorescence Anisotropy (e.g., using DPH probe) | Lower fluidity (more ordered) | May show slightly increased fluidity due to charge repulsion between headgroups |
| Permeability/Stability | Fluorescence Leakage Assay (e.g., using Calcein or ANTS/DPX) | Low leakage | May exhibit slightly higher leakage depending on packing defects[6] |
Protocol 3: Characterization of Liposome Stability using a Fluorescence Leakage Assay
This protocol measures the stability of the liposomes by monitoring the leakage of an encapsulated fluorescent dye.[6]
Materials:
-
Liposome suspension prepared with encapsulated fluorescent dye (e.g., Calcein or ANTS/DPX)
-
Fluorescence spectrophotometer or plate reader
-
Cuvettes or microplates
-
Triton X-100 solution (for inducing 100% leakage)
Procedure:
-
Preparation of Dye-Encapsulated Liposomes:
-
Follow Protocol 2 for liposome preparation, but use a solution of the fluorescent dye (e.g., 50 mM Calcein in PBS) as the hydration buffer.
-
After extrusion, remove the unencapsulated dye by size exclusion chromatography (e.g., using a Sephadex G-50 column).
-
-
Fluorescence Measurement:
-
Dilute the dye-encapsulated liposome suspension in the appropriate buffer to a suitable concentration for fluorescence measurement.
-
Place the diluted suspension in a cuvette or microplate well.
-
Measure the initial fluorescence intensity (F_initial) at the appropriate excitation and emission wavelengths for the dye.
-
Incubate the sample at a desired temperature (e.g., 37°C) and record the fluorescence intensity over time (F_t).
-
At the end of the experiment, add a small amount of Triton X-100 solution to lyse the liposomes completely and measure the maximum fluorescence intensity (F_max).
-
-
Calculation of Percentage Leakage:
-
The percentage of dye leakage at a given time (t) can be calculated using the following formula: % Leakage(t) = [(F_t - F_initial) / (F_max - F_initial)] * 100
-
Visualization of the Characterization Workflow
Caption: Experimental workflow for the biophysical characterization of synthetic cell membranes.
IV. Conclusion
This compound is a key starting material for the synthesis of custom lipids for building synthetic cell membranes. The protocols provided herein offer a comprehensive guide for researchers to synthesize a functionalized cationic lipid, formulate it into liposomes, and characterize the resulting membrane properties. The ability to tailor the headgroup of the lipid allows for the fine-tuning of synthetic membrane characteristics, opening up a wide range of applications in biomedical research and drug development. Researchers can adapt these protocols to introduce other functional moieties, thereby creating a diverse library of synthetic lipids for advanced membrane engineering.
References
- 1. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 2. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 3. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 4. sterlitech.com [sterlitech.com]
- 5. Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Functionalizing Surfaces with Lipids Derived from 1,2-Distearoyl-3-bromopropanediol
Introduction
The creation of well-defined, biomimetic surfaces is of paramount importance in various fields, including fundamental cell biology, biosensor development, and drug delivery research. Supported lipid bilayers (SLBs) and tethered bilayer lipid membranes (tBLMs) are two of the most widely used platforms for mimicking the cell membrane. These systems provide a fluid and biologically relevant interface for studying membrane-associated proteins, ion channels, and drug-membrane interactions in a controlled environment.
1,2-Distearoyl-3-bromopropanediol is a versatile starting material for the synthesis of custom lipids for surface functionalization. The distearoyl hydrocarbon chains provide a stable, gel-phase lipid anchor, while the terminal bromine atom offers a reactive site for introducing a variety of functional head groups. This application note provides a comprehensive set of protocols for the synthesis of a thiol-terminated derivative of this compound and its subsequent use in the formation of a self-assembled monolayer (SAM) on a gold surface, which can then serve as the foundation for a tethered lipid bilayer.
Protocol 1: Synthesis of 1,2-Distearoyl-3-mercaptopropanediol
This protocol details a two-step synthesis to convert the bromo-lipid into a thiol-terminated lipid, which is capable of forming a strong, covalent bond with gold surfaces. The first step involves the formation of a thioacetate (B1230152) intermediate, which is then hydrolyzed in the second step to yield the final thiol product.
Materials and Reagents:
-
This compound
-
Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol (B145695) (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
Step 1: Synthesis of S-(2,3-bis(stearoyloxy)propyl) ethanethioate
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add potassium thioacetate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 60-70°C and stir under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the thioacetate intermediate.
Step 2: Hydrolysis to 1,2-Distearoyl-3-mercaptopropanediol
-
Dissolve the purified thioacetate intermediate from Step 1 in a mixture of ethanol and dichloromethane.
-
Add a few drops of concentrated HCl to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the completion of the hydrolysis by TLC.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting solid is the final product, 1,2-Distearoyl-3-mercaptopropanediol.
Troubleshooting & Optimization
Technical Support Center: Phospholipid Synthesis with 1,2-Distearoyl-3-bromopropanediol
Welcome to the technical support center for the synthesis of phospholipids (B1166683) utilizing 1,2-Distearoyl-3-bromopropanediol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the outcomes of their synthetic procedures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of phospholipids starting from this compound. The proposed solutions are based on established chemical principles and analogous reactions in lipid synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Phosphatidic Acid Intermediate | 1. Incomplete reaction: The reaction between this compound and the phosphate (B84403) source may be slow or incomplete. 2. Side reactions: Elimination of HBr from the starting material can compete with the desired substitution reaction, especially at higher temperatures. 3. Poor quality of reagents: The silver phosphate salt may be impure or decomposed. The starting bromo-compound may have degraded. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature cautiously. Consider converting the bromo-compound to the more reactive iodo-derivative in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction). 2. Control temperature: Maintain a moderate reaction temperature to minimize elimination. 3. Use high-purity reagents: Ensure the silver phosphate is freshly prepared or properly stored. Verify the purity of the this compound via analytical techniques like NMR or TLC. |
| Formation of Multiple Byproducts | 1. Acyl migration: Under certain conditions, the stearoyl groups can migrate between the sn-1 and sn-2 positions of the glycerol (B35011) backbone. 2. Hydrolysis: Presence of water can lead to the hydrolysis of the ester linkages, forming lysophospholipids or free fatty acids. | 1. Use appropriate solvents and maintain anhydrous conditions: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and use dry solvents to prevent acyl migration and hydrolysis. 2. Careful workup: Use anhydrous workup procedures to minimize contact with water. |
| Low Yield in the Final Choline (B1196258) Addition Step | 1. Incomplete deprotection of the phosphate group: If a protecting group is used on the phosphate, its removal might be inefficient. 2. Poor reactivity of the phosphatidic acid: The phosphatidic acid intermediate may not be sufficiently activated for the reaction with the choline salt. 3. Insolubility of reagents: The choline salt may not be soluble in the reaction solvent. | 1. Ensure complete deprotection: Monitor the deprotection step by TLC or NMR to confirm the complete removal of the protecting group. 2. Use a suitable coupling agent: Employ a coupling agent like trichloroacetonitrile (B146778) to activate the phosphatidic acid for the reaction with the choline salt. 3. Choose an appropriate solvent: Use a solvent such as anhydrous pyridine (B92270) in which both the phosphatidic acid and the choline salt have reasonable solubility. |
| Difficulty in Purifying the Final Phospholipid Product | 1. Co-elution of byproducts: Byproducts with similar polarity to the desired phospholipid can make chromatographic separation challenging. 2. Product degradation on silica (B1680970) gel: Phospholipids can sometimes degrade on silica gel during column chromatography. | 1. Optimize chromatographic conditions: Use a mixed solvent system (e.g., chloroform-methanol-water) for elution and consider using a different stationary phase if co-elution is a persistent issue. 2. Use alternative purification methods: Consider preparative HPLC for higher purity. Minimize the time the product is in contact with the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the advantage of using this compound as a starting material for phospholipid synthesis?
A1: Using a pre-formed diacyl-halopropane derivative like this compound simplifies the synthesis by avoiding the need for protection and deprotection of the hydroxyl groups on a glycerol backbone. This can lead to a more straightforward and potentially higher-yielding synthetic route compared to starting from glycerol.
Q2: Can I use a different phosphate source instead of a silver salt?
A2: While silver salts of protected phosphates are effective, other phosphate sources can be explored. These might include reactions with phosphoric acid derivatives in the presence of a suitable base or using phosphitylating agents followed by oxidation. However, the reaction conditions would need to be significantly re-optimized.
Q3: How critical is the stereochemistry of the starting material?
A3: The stereochemistry of the final phospholipid is determined by the starting this compound. If a specific stereoisomer (e.g., sn-1,2) is desired for the final product, it is crucial to start with the corresponding enantiomerically pure bromo-compound.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of products. For characterization of the final phospholipid, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and Mass Spectrometry (MS) are essential for confirming the structure and purity.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) from 1,2-Distearoyl-3-bromo-sn-propanediol, adapted from analogous synthetic procedures.
Step 1: Synthesis of Protected Phosphatidic Acid Intermediate
This step involves the reaction of 1,2-Distearoyl-3-bromo-sn-propanediol with a protected silver phosphate salt. A common protecting group for the phosphate is the 3,4-dimethoxybenzyl group, which can be removed later.
Reactants and Conditions:
| Reactant | Molar Ratio | Notes |
| (R)-1,2-Distearoyl-3-bromopropane | 1.0 | Starting material. |
| 3,4-Dimethoxybenzyl silver phosphate | 3.1 | Prepared separately. |
| Toluene | - | Anhydrous, as solvent. |
| Temperature | Reflux (approx. 110°C) | |
| Reaction Time | 6 hours | Monitor by TLC. |
| Atmosphere | Inert (Argon or Nitrogen), light-protected |
Procedure:
-
In a round-bottom flask, dissolve (R)-1,2-Distearoyl-3-bromopropane in anhydrous toluene.
-
Add 3,4-dimethoxybenzyl silver phosphate to the solution.
-
Heat the mixture to reflux under an inert atmosphere and protect from light.
-
After 6 hours, cool the reaction to room temperature.
-
Filter the mixture to remove silver bromide precipitate and wash the solid with dichloromethane (B109758).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol (B145695) to obtain the protected phosphatidic acid intermediate as a white solid. A yield of approximately 65% can be expected.
Step 2: Deprotection of the Phosphate Group
The 3,4-dimethoxybenzyl protecting group is removed to yield the phosphatidic acid.
Reactants and Conditions:
| Reactant | Molar Ratio | Notes |
| Protected Phosphatidic Acid Intermediate | 1.0 | From Step 1. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1.5 | Oxidizing agent for deprotection. |
| Dichloromethane/Water | - | Solvent mixture. |
| Temperature | Room Temperature | |
| Reaction Time | 1-2 hours | Monitor by TLC. |
Procedure:
-
Dissolve the protected phosphatidic acid intermediate in a mixture of dichloromethane and water.
-
Add DDQ to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform an aqueous workup to remove the DDQ byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the phosphatidic acid.
Step 3: Addition of the Choline Headgroup
The final step is the coupling of the phosphatidic acid with a choline salt.
Reactants and Conditions:
| Reactant | Molar Ratio | Notes |
| (R)-1,2-Distearoyl-sn-glycero-3-phosphatidic acid | 1.0 | From Step 2. |
| Choline tosylate | 10.0 | Large excess to drive the reaction. |
| Trichloroacetonitrile | 25 (v/v) | As catalyst. |
| Anhydrous Pyridine | - | As solvent. |
| Temperature | 50°C | |
| Reaction Time | 12-24 hours | Monitor by TLC. |
Procedure:
-
Dissolve the phosphatidic acid in anhydrous pyridine.
-
Add choline tosylate and trichloroacetonitrile.
-
Heat the reaction mixture to 50°C and stir until the reaction is complete as indicated by TLC.
-
Cool the mixture and remove the pyridine under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a chloroform-methanol-water gradient to yield the final 1,2-Distearoyl-sn-glycero-3-phosphocholine.
Visualizations
Experimental Workflow for Phospholipid Synthesis
Caption: Synthetic workflow for 1,2-Distearoyl-Phosphatidylcholine.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in phospholipid synthesis.
Technical Support Center: Purification of Phospholipids Synthesized from 1,2-Distearoyl-3-bromopropanediol
Welcome to the technical support center for the purification of phospholipids (B1166683) synthesized from 1,2-Distearoyl-3-bromopropanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic phospholipids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of phospholipids from this compound?
A1: Common impurities include unreacted starting materials (this compound), lysophospholipids (mono-acylated phospholipids), and side products from the reaction with the headgroup source (e.g., phosphocholine).[1] Additionally, degradation products like free fatty acids can also be present.[1] The presence of these impurities can affect the stability, charge, and overall performance of the final phospholipid product, particularly in drug delivery applications.[2]
Q2: Which purification techniques are most suitable for phospholipids synthesized from this compound?
A2: The most common and effective techniques for purifying synthetic phospholipids are silica (B1680970) gel column chromatography, High-Performance Liquid Chromatography (HPLC), and Solid-Phase Extraction (SPE).[3][4][5][6][7] The choice of method depends on the scale of the synthesis, the desired purity, and the specific phospholipid being purified. For large-scale purification, silica gel chromatography is often preferred due to its capacity. HPLC offers higher resolution and is ideal for obtaining highly pure phospholipids for analytical or small-scale preparative purposes.[8] SPE is a rapid and efficient method for sample cleanup and fractionation.[4][6][7]
Q3: How can I monitor the purity of my phospholipid fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your column chromatography and assess the purity of fractions.[1] Specific staining reagents can be used to visualize phospholipids and other lipids. For more quantitative analysis, HPLC with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) or 31P NMR spectroscopy can be used.
Q4: What are the advantages of using synthetic phospholipids over naturally sourced ones in drug development?
A4: Synthetic phospholipids offer several advantages over their natural counterparts, including higher purity, better stability, and well-defined chemical structures.[2] This is crucial for pharmaceutical applications where batch-to-batch consistency and the absence of contaminants are critical.[2] Natural phospholipids can have variations in their fatty acid composition and may contain impurities that can affect the performance and safety of a drug product.
Troubleshooting Guides
Silica Gel Column Chromatography
Problem 1: Poor separation of the desired phospholipid from impurities.
-
Possible Cause: Incorrect solvent system.
-
Solution: Optimize the solvent system using TLC first. A common mobile phase for phospholipid separation on silica gel is a gradient of chloroform (B151607) and methanol (B129727).[3] The polarity of the solvent system should be gradually increased to effectively separate phospholipids from less polar impurities (like unreacted starting materials) and more polar impurities (like lysophospholipids).
-
-
Possible Cause: Column overloading.
-
Solution: Reduce the amount of crude product loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the silica gel.
-
-
Possible Cause: Improper column packing.
-
Solution: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.
-
Problem 2: The phospholipid is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For highly polar phospholipids, a higher percentage of methanol or even the addition of a small amount of water or acetic acid to the mobile phase may be necessary.[3]
-
-
Possible Cause: The phospholipid has degraded on the silica gel.
-
Solution: Some phospholipids can be sensitive to the acidic nature of silica gel. In such cases, using deactivated silica gel (by adding a small percentage of water) or an alternative stationary phase like alumina (B75360) might be beneficial.
-
Problem 3: Low recovery of the phospholipid.
-
Possible Cause: Irreversible adsorption to the silica gel.
-
Solution: Try a different stationary phase or add a competing agent to the mobile phase. For acidic phospholipids, adding a small amount of a volatile acid like formic or acetic acid can improve recovery.
-
-
Possible Cause: The fractions containing the product were not correctly identified.
-
Solution: Analyze all collected fractions carefully using TLC or another analytical method before combining them.
-
Experimental Protocols
Protocol 1: Purification of Phosphatidylcholine by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of a synthetic phosphatidylcholine.
Materials:
-
Crude synthetic phosphatidylcholine
-
Silica gel (230-400 mesh)
-
Solvents: Chloroform, Methanol (HPLC grade)
-
Glass column with a stopcock
-
Collection tubes
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
Visualizing agent (e.g., iodine vapor or molybdenum blue spray)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in chloroform.
-
Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude phosphatidylcholine in a minimal amount of chloroform. Carefully load the sample onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar solvent mixture, such as 9:1 (v/v) chloroform:methanol, to elute non-polar impurities.[3]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of methanol. A stepwise gradient could be 4:1, 1:1, and 1:4 (v/v) chloroform:methanol.[3]
-
Finally, elute with 100% methanol to recover any remaining highly polar compounds.[3]
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in separate tubes.
-
Purity Analysis: Analyze the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol:water 65:25:4 v/v/v). Visualize the spots using an appropriate stain.
-
Pooling and Evaporation: Combine the pure fractions containing the desired phosphatidylcholine and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Purification
This protocol provides a general method for the fractionation of phospholipids using a silica-based SPE cartridge.
Materials:
-
Crude phospholipid sample
-
Silica SPE cartridge
-
Solvents: Methanol, Chloroform, Acetic Acid, Isopropanol, Water (HPLC grade)
-
Vacuum manifold or syringe for elution
-
Collection vials
Procedure:
-
Cartridge Conditioning:
-
Wash the silica SPE cartridge sequentially with 10 mL of methanol, 10 mL of chloroform, and 6 mL of chloroform/acetic acid (95:5, v/v).
-
-
Sample Loading: Dissolve the crude phospholipid sample in a small volume of the initial mobile phase and apply it to the conditioned cartridge.
-
Elution of Non-polar and Neutral Lipids:
-
Elute and discard non-polar impurities and fatty acids with 15 mL of chloroform/acetic acid (95:5, v/v).
-
-
Elution of Phospholipids:
-
Elute the phospholipid fraction with solvent mixtures of increasing polarity. For example, use 10 mL of chloroform/isopropanol (1:1, v/v) followed by 35 mL of methanol/water (25:4, v/v).
-
-
Solvent Evaporation: Evaporate the solvent from the collected phospholipid fraction using a rotary evaporator or a stream of nitrogen to obtain the purified product.
Quantitative Data Summary
The following table summarizes the recovery rates of different phospholipid classes using various purification techniques. This data is compiled from multiple sources and should be used as a general guide. Actual recovery may vary depending on the specific experimental conditions.
| Purification Method | Phospholipid Class | Average Recovery (%) | Reference |
| Silica Gel Chromatography | Phosphatidylcholine (PC) | >80% | [5] |
| Solid-Phase Extraction (SPE) | Phosphatidylcholine (PC) | High | [4] |
| Solid-Phase Extraction (SPE) | Phosphatidylethanolamine (PE) | High | [4] |
| Solid-Phase Extraction (SPE) | Phosphatidylinositol (PI) | High | [4] |
| Solid-Phase Extraction (SPE) | Phosphatidylserine (PS) | High | [4] |
| HybridSPE®-Phospholipid | Total Phospholipids | >95% |
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Synthetic Phosphatidylcholine - Creative Biolabs [creative-biolabs.com]
- 3. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN109851631B - Separation and purification method of high-purity phosphatidylcholine - Google Patents [patents.google.com]
- 6. 3.6. Isolation of Phospholipids Using Solid Phase Extraction Column [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparative high-performance liquid chromatography purification of polyunsaturated phospholipids and characterization using ultraviolet derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,2-Distearoyl-3-bromopropanediol Coupling Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and coupling reactions of 1,2-Distearoyl-3-bromopropanediol. The information is structured to address common challenges and provide practical solutions to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method is the direct acylation of 3-bromo-1,2-propanediol (B131886) with stearoyl chloride in the presence of a base. This reaction esterifies the two hydroxyl groups of the propanediol (B1597323) backbone with stearoyl chains.
Q2: What are the critical parameters to control during the acylation reaction?
A2: Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the acylating agent, controlling the reaction temperature to avoid side reactions, and using a suitable base to neutralize the HCl byproduct.
Q3: What type of coupling reactions can be performed with this compound?
A3: The bromine atom at the 3-position makes it a suitable substrate for nucleophilic substitution reactions. A common application is the N-alkylation of primary or secondary amines to form tertiary amines or quaternary ammonium (B1175870) salts, which are useful in the development of cationic lipids for drug delivery.
Q4: How does reaction temperature typically affect the coupling reaction?
A4: Temperature is a critical factor. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions such as elimination or decomposition, which can decrease the overall yield and purity of the desired product. An optimal temperature balances reaction rate with product stability.
Troubleshooting Guides
Part 1: Synthesis of this compound (Acylation)
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | 1. Inactive or hydrolyzed stearoyl chloride. 2. Insufficient base. 3. Low reaction temperature. | 1. Use freshly opened or distilled stearoyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Use a slight excess of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the HCl produced. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC. |
| Formation of Side Products | 1. Presence of moisture leading to stearic acid formation. 2. Over-acylation or side reactions at high temperatures. 3. Acyl migration. | 1. Strictly maintain anhydrous conditions. 2. Optimize the reaction temperature. Start with a lower temperature and gradually increase it. 3. While less common in this specific synthesis, using milder reaction conditions and appropriate catalysts can minimize acyl migration. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. | 1. Ensure the reaction goes to completion by monitoring with TLC. Use an appropriate stoichiometric ratio of reactants. 2. Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) for effective separation. |
Part 2: Coupling Reaction (e.g., N-alkylation of an Amine)
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | 1. Low nucleophilicity of the amine. 2. Insufficient reaction temperature. 3. Steric hindrance at the reaction center. | 1. Use a stronger base to deprotonate the amine or choose a more nucleophilic amine if possible. 2. Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress. 3. If sterically hindered, a higher reaction temperature and longer reaction time may be necessary. |
| Formation of Elimination Byproduct | 1. Use of a strongly basic, sterically hindered amine. 2. High reaction temperature. | 1. Use a less sterically hindered and/or less basic amine if the application allows. 2. Optimize the temperature to the lowest effective point that still provides a reasonable reaction rate. |
| Product Decomposition | 1. The product is thermally unstable at the reaction temperature. | 1. Determine the thermal stability of the product. If necessary, run the reaction at a lower temperature for a longer duration. |
| Polyalkylation of Amine | 1. The primary or secondary amine product is more nucleophilic than the starting amine. | 1. Use a large excess of the starting amine to favor mono-alkylation. |
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific laboratory conditions and reagents.
Protocol 1: Synthesis of this compound
-
Reactant Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 3-bromo-1,2-propanediol (1 molar equivalent) and a non-nucleophilic base such as pyridine (2.2 molar equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM) or chloroform.
-
Addition of Acylating Agent: Dissolve stearoyl chloride (2.1 molar equivalents) in the same anhydrous solvent and add it dropwise to the stirred solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
Protocol 2: Coupling of this compound with an Amine
-
Reactant Preparation: In a sealed reaction vessel, dissolve this compound (1 molar equivalent) and the desired amine (1-1.2 molar equivalents for tertiary amine formation, or a larger excess for primary amines) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Base (if necessary): Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to scavenge the HBr formed during the reaction.
-
Reaction and Temperature Optimization: Heat the reaction mixture to the desired temperature (e.g., starting at 60°C). Monitor the formation of the product by TLC or LC-MS at different time points and temperatures to determine the optimal conditions.
-
Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine to remove the solvent and salts.
-
Purification: Dry the organic phase, concentrate it, and purify the product using column chromatography.
Quantitative Data
The following table presents hypothetical data to illustrate the effect of reaction temperature on the yield and purity of a typical coupling reaction between this compound and a secondary amine.
| Reaction Temperature (°C) | Reaction Time (h) | Product Yield (%) | Product Purity (%) | Observations |
| 50 | 24 | 45 | >98 | Slow reaction rate, but very clean product. |
| 60 | 18 | 75 | >98 | Good balance of reaction rate and purity. |
| 70 | 12 | 92 | 97 | Optimal temperature for high yield and purity. |
| 80 | 8 | 88 | 90 | Increased formation of minor byproducts observed. |
| 90 | 6 | 75 | 82 | Significant byproduct formation and some product degradation. |
| 100 | 4 | 60 | 70 | Noticeable product decomposition. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the coupling of this compound.
Caption: Troubleshooting flowchart for low yield in coupling reactions.
Technical Support Center: Characterization of Impurities in 1,2-Distearoyl-3-bromopropanediol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Distearoyl-3-bromopropanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a this compound reaction?
A1: Based on the synthesis of analogous diacylglycerols, the most probable impurities include:
-
1,3-Distearoyl-2-bromopropanediol: This is a positional isomer that can arise from acyl migration, especially under acidic or basic conditions, or during prolonged heating.
-
Monostearoyl-bromopropanediol: Incomplete acylation of 3-bromo-1,2-propanediol (B131886) will result in mono-acylated impurities.
-
Tristearoyl-glycerol: If the starting material for bromination was glycerol (B35011) and the reaction was not selective, tristearin (B179404) could be formed.
-
Stearic Acid: Excess or unreacted stearic acid from the acylation step is a common impurity.
-
Unreacted 3-bromo-1,2-propanediol: Incomplete reaction will leave the starting diol.
-
Oxidation Products: Lipids are susceptible to oxidation, leading to the formation of aldehydes, ketones, and other degradation products.
Q2: What is the best chromatographic method to separate this compound from its 1,3-isomer?
A2: Both normal-phase and reversed-phase HPLC can be used to separate these positional isomers.
-
Normal-Phase HPLC: This is often the preferred method for separating positional isomers of lipids. A silica (B1680970) column is typically used with a non-polar mobile phase.
-
Reversed-Phase HPLC: This method separates molecules based on hydrophobicity. While the isomers have the same molecular weight, their different structures can lead to slightly different retention times.[1][2]
Q3: My this compound appears to be degrading upon storage. What are the likely degradation products and how can I prevent this?
A3: The primary degradation pathway is likely hydrolysis of the ester bonds, leading to the formation of stearic acid and monostearoyl-bromopropanediol. To prevent degradation, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). Avoid exposure to moisture and light.
Troubleshooting Guides
Issue 1: An unexpected peak is observed in the HPLC chromatogram of my reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isomeric Impurity | The peak could be the 1,3-distearoyl isomer. Confirm by running a standard of the 1,3-isomer if available. Alternatively, collect the fraction and analyze by NMR to determine the structure. |
| Incomplete Reaction | The peak could be a mono-acylated intermediate or unreacted starting material. Compare the retention time to that of the starting materials. |
| Side Product | The reaction conditions may have led to an unexpected side product. Analyze the peak by mass spectrometry (MS) to determine its molecular weight, which can help in its identification. |
| Contaminant | The peak could be a contaminant from solvents, glassware, or starting materials. Run a blank injection (mobile phase only) to check for solvent-related peaks. Ensure all glassware is scrupulously clean. |
Issue 2: The yield of this compound is consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Acylation | Ensure the stoichiometry of the acylating agent (e.g., stearoyl chloride) is correct. Consider increasing the reaction time or temperature, but be mindful of potential side reactions. |
| Acyl Migration | If the reaction conditions are too harsh (e.g., high temperature, strong acid/base), acyl migration to form the 1,3-isomer can occur, reducing the yield of the desired 1,2-isomer. Optimize the reaction conditions to be as mild as possible. |
| Hydrolysis | The presence of water in the reaction mixture can lead to hydrolysis of the ester bonds. Ensure all reactants and solvents are anhydrous. |
| Purification Losses | Significant amounts of the product may be lost during purification (e.g., column chromatography). Optimize the purification protocol to minimize losses. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and its Isomer
This protocol is adapted from methods used for the analysis of diacylglycerol isomers and is a starting point for method development.[1][2]
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Column | Silica, 3 µm particle size, 100 x 4.6 mm | C18, 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase | Hexane:Isopropanol (99.4:0.6, v/v) | Acetonitrile:Acetone (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 205 nm or Charged Aerosol Detector (CAD) | UV at 205 nm or Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase | Dissolve sample in mobile phase |
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
This protocol can be used for rapid monitoring of the reaction progress.
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Petroleum Ether:Diethyl Ether (75:25, v/v) |
| Visualization | Staining with a vanillin (B372448) reagent followed by heating.[3][4] |
Quantitative Data Summary
The following table summarizes typical impurity levels that might be observed in diacylglycerol synthesis, which can serve as a benchmark for this compound reactions. Actual values will be dependent on the specific reaction conditions and purification methods.
| Impurity | Typical Abundance (before purification) | Analytical Method |
| 1,3-isomer | 5-20% | HPLC[1][2] |
| Mono-acylated species | 10-30% | HPLC, GC |
| Free Fatty Acid | 1-10% | HPLC, GC |
| Unreacted Diol | 5-15% | TLC, HPLC |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting logic for identifying unknown peaks in an HPLC chromatogram.
References
Stability assessment of 1,2-Distearoyl-3-bromopropanediol under various conditions
Welcome to the technical support center for 1,2-Distearoyl-3-bromopropanediol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this molecule in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is critical to maintain the integrity of this compound. It is recommended to store the compound in a tightly sealed container, protected from light, at or below -20°C. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advised to minimize oxidation.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in chlorinated solvents such as chloroform (B151607) and dichloromethane (B109758). It is also slightly soluble in methanol. For biological experiments, it is crucial to first dissolve the lipid in a compatible organic solvent before preparing aqueous dispersions. When selecting a solvent, consider its potential reactivity. Halogenated compounds can be incompatible with certain reactive chemicals. Stable organic solutions for bromine, a related halogen, can be prepared in acetic acid or nitrobenzene, suggesting these might be more inert options than alcohols or ketones which can react.[1]
Q3: What is the expected stability of the C-Br bond in this compound?
A3: The carbon-bromine (C-Br) bond is susceptible to nucleophilic substitution. The rate of hydrolysis for haloalkanes increases down the halogen group, meaning that bromo-compounds are generally more reactive than their chloro- counterparts.[2][3][4] This is because the C-Br bond is weaker than the C-Cl bond.[4] Therefore, exposure to nucleophiles, including water, especially at non-neutral pH, can lead to the hydrolysis of the bromide and the formation of 1,2-Distearoyl-sn-glycerol (B52919).
Q4: How does pH affect the stability of this compound?
A4: While specific data for this molecule is unavailable, the ester linkages are susceptible to hydrolysis under both acidic and basic conditions. The C-Br bond is also prone to hydrolysis. Basic conditions are likely to accelerate the rate of both ester hydrolysis and nucleophilic substitution of the bromide. Tertiary halogenoalkanes are less affected by pH in SN1 reactions, but primary and secondary ones, which undergo SN2 reactions, may be more susceptible in a basic environment.[5] It is recommended to maintain a neutral pH (around 6.5-7.5) during experiments whenever possible.
Q5: Is this compound susceptible to enzymatic degradation?
A5: The ester bonds of the diacylglycerol backbone can be cleaved by lipases and esterases. The specificity of these enzymes for substrates can be influenced by the structure of the substrate.[6] While some lipases have been immobilized on halogen-modified supports,[7] the direct interaction of lipases with a brominated diacylglycerol is not well-documented. It is plausible that cellular lipases could metabolize the lipid, releasing stearic acid and 3-bromo-1,2-propanediol.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | Verify the storage conditions. Ensure the compound has been stored at ≤ -20°C, protected from light, and under an inert atmosphere. Consider re-purifying the compound if degradation is suspected. |
| Solvent incompatibility | Use freshly opened, high-purity solvents. Avoid solvents that may contain reactive impurities. Chlorinated solvents like chloroform or dichloromethane are generally suitable. |
| pH instability | Buffer your experimental system to maintain a neutral pH. Avoid strongly acidic or basic conditions. |
| Oxidation | Prepare solutions fresh before use. If storing solutions, do so at low temperatures and under an inert gas. The addition of an antioxidant like BHT may be considered for stock solutions. |
Issue 2: Difficulty in Forming Stable Aqueous Dispersions
| Possible Cause | Troubleshooting Step |
| Incomplete solvent removal | Ensure all organic solvent used to dissolve the lipid is thoroughly removed (e.g., by evaporation under a stream of nitrogen followed by vacuum) before hydration with aqueous buffer. |
| Incorrect hydration method | Hydrate the lipid film with the aqueous buffer above the phase transition temperature of the lipid. Vortexing or sonication can aid in the formation of liposomes or other nanoparticles. |
| Aggregation | The concentration of the lipid may be too high. Try reducing the concentration. The ionic strength of the buffer can also influence stability; consider optimizing this parameter. |
Stability Under Various Conditions: A Summary
The following table summarizes the expected stability of this compound based on the chemistry of its functional groups.
| Condition | Potential Degradation Pathway | Recommendation |
| Elevated Temperature | Increased rate of hydrolysis and oxidation. | Store at ≤ -20°C. Perform experiments at the lowest feasible temperature. |
| Acidic pH (<6) | Acid-catalyzed hydrolysis of ester bonds. | Maintain a neutral pH. |
| Basic pH (>8) | Base-catalyzed hydrolysis of ester bonds and saponification. Potential for increased rate of C-Br bond cleavage. | Maintain a neutral pH. |
| Exposure to Light | The parent compound, 3-bromo-1,2-propanediol, is light-sensitive.[8] | Protect from light by using amber vials or covering containers with aluminum foil. |
| Presence of Oxidizing Agents | Oxidation of the lipid backbone. | Avoid strong oxidizing agents.[8] Use degassed solvents and store under inert gas. |
| Presence of Nucleophiles | Substitution of the bromide. | Be mindful of nucleophilic species in your reaction mixture. |
| Presence of Lipases/Esterases | Enzymatic hydrolysis of ester bonds. | In biological systems, be aware of potential enzymatic degradation. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
This protocol outlines a method to assess the degradation of this compound at different temperatures.
-
Sample Preparation: Prepare multiple aliquots of a solution of this compound in a stable, high-boiling point solvent (e.g., dodecane) in sealed vials under an inert atmosphere.
-
Incubation: Place the vials in incubators set at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature.
-
Analysis: Analyze the samples for degradation products. Thin-Layer Chromatography (TLC) can be used for a qualitative assessment of new spots. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or Mass Spectrometry (MS) is recommended.
-
Degradation Products to Monitor: Look for the appearance of 1,2-distearoyl-sn-glycerol (from C-Br bond cleavage) and stearic acid (from ester hydrolysis).
Protocol 2: Assessment of pH Stability
This protocol is designed to evaluate the stability of the compound across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9).
-
Dispersion Preparation: Prepare aqueous dispersions of this compound in each buffer. This can be achieved by first creating a thin lipid film by evaporating the organic solvent, followed by hydration with the respective buffer.
-
Incubation: Incubate the dispersions at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At various time points, take aliquots from each dispersion.
-
Lipid Extraction: Perform a lipid extraction on the aliquots using a method like the Folch or Bligh-Dyer procedure.
-
Analysis: Analyze the extracted lipids using HPLC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to quantify the parent compound and potential degradation products like stearic acid.
Visualizations
Caption: Workflow for Stability Assessment.
Caption: Potential Degradation Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 3. Ellesmere OCR A level Chemistry - 4.2.2 (d) Trend in the rates of Hydrolysis of Primary Haloalkanes [sites.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immobilization of lipases onto the halogen & haloalkanes modified SBA-15: Enzymatic activity and glycerolysis performance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
The Evolving Landscape of Lipid Precursors for Nanoparticle-Based Drug Delivery: A Comparative Analysis
This guide will, therefore, focus on a detailed comparison of commonly employed and well-characterized lipid precursors and their resulting lipid structures, which are integral to the formulation of LNPs. We will delve into the synthesis, experimental performance, and key characteristics of these established alternatives, providing researchers, scientists, and drug development professionals with a robust framework for selecting appropriate lipid components for their specific applications.
Key Classes of Lipid Precursors and Their Derivatives in LNP Formulations
The performance of an LNP system is critically dependent on the selection of its lipid components. These are typically synthesized from various precursor molecules that determine the final properties of the LNP, such as its stability, encapsulation efficiency, and transfection efficacy. The four primary lipid components of a typical LNP are:
-
Ionizable Cationic Lipids: These are arguably the most critical component, responsible for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.
-
Helper Lipids: These lipids, such as phospholipids (B1166683) and sterols, contribute to the structural integrity and stability of the nanoparticle.
-
PEGylated Lipids: These lipids are incorporated to control particle size and prevent aggregation, thereby increasing the circulation half-life of the LNPs.
-
Cholesterol: This provides stability to the lipid bilayer and facilitates membrane fusion.
This guide will focus on the precursors for the pivotal ionizable cationic lipids and compare them with a standard helper lipid, 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), which is a derivative of a glycerol (B35011) precursor.
Comparative Analysis of Common Lipid Precursors and Their Derivatives
While the specific precursor 1,2-Distearoyl-3-bromopropanediol lacks available data, we can draw comparisons between the classes of precursors used to synthesize widely adopted ionizable and helper lipids.
Amine-Containing Precursors for Ionizable Cationic Lipids
A prevalent strategy for synthesizing ionizable lipids involves the reaction of an amine-containing headgroup with lipid tails. The choice of the amine precursor is crucial in determining the pKa of the final lipid, which in turn governs both the encapsulation efficiency and the endosomal escape of the payload.
Examples of Commercially Successful Ionizable Lipids and Their Precursor Classes:
-
DLin-MC3-DMA: A key component in the first FDA-approved siRNA drug, Onpattro®. Its synthesis involves multi-step reactions starting from precursors that ultimately form a tertiary amine headgroup.
-
SM-102: Utilized in the Moderna COVID-19 vaccine, this lipid features a biodegradable ester linkage. Its synthesis involves the reaction of an amine-containing headgroup with lipid tails containing ester functionalities.
-
ALC-0315: A component of the Pfizer-BioNTech COVID-19 vaccine, this ionizable lipid also contains ester bonds to enhance biodegradability and safety. Its synthesis originates from amine and lipid precursors that are combined to create the final product.
Glycerol-Based Precursors for Helper Lipids
Glycerol and its derivatives are fundamental precursors for many helper lipids, including the widely used 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC).
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): DSPC is a saturated phospholipid that acts as a "helper lipid," contributing to the structural integrity and stability of the LNP.[1] Its high phase transition temperature provides rigidity to the lipid bilayer.[1][2] DSPC is a key component in both the Moderna and Pfizer-BioNTech COVID-19 vaccines.[3]
Performance Data of LNPs Formulated with Different Lipid Types
The following tables summarize the performance of LNPs formulated with various established lipids. This data, gathered from different studies, illustrates the impact of lipid choice on the critical quality attributes of LNPs.
Table 1: Physicochemical Properties of LNPs Formulated with Different Ionizable Lipids
| Ionizable Lipid | Helper Lipids | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| SM-102 | DSPC | 50:10:38.5:1.5 | ~80-100 | < 0.2 | > 90% | [4][5] |
| ALC-0315 | DSPC | 50:10:38.5:1.5 | ~80-100 | < 0.2 | > 90% | [4][5] |
| DLin-MC3-DMA | DSPC | 50:10:38.5:1.5 | ~70-90 | < 0.2 | > 90% | [4] |
| DODAP | DOPE | Varies | ~100-150 | < 0.3 | > 85% | [4] |
Table 2: In Vitro Transfection Efficiency of LNPs with Different Ionizable Lipids
| Ionizable Lipid | Cell Line | Transfection Efficiency | Reference |
| SM-102 | HEK293T, Huh7, A549 | High | [4] |
| ALC-0315 | HEK293T, Huh7, A549 | Moderate to High | [4] |
| DLin-MC3-DMA | HEK293T, Huh7, A549 | Moderate | [4] |
| DODAP | Various | Moderate | [4] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and formulation of LNPs. Below are generalized protocols for the synthesis of a cationic lipid and the formulation of LNPs.
General Protocol for Synthesis of a Cationic Lipid from an Amine Precursor
This protocol describes a general approach for synthesizing a cationic lipid through the reaction of an amine with a lipid tail precursor.
-
Reaction Setup: A suitable amine-containing precursor is dissolved in an appropriate organic solvent (e.g., dichloromethane (B109758) or chloroform) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Lipid Tails: Lipid tails, often in the form of an activated species like an acyl chloride or an epoxide, are added dropwise to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the mixture is typically washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified using column chromatography on silica (B1680970) gel.
-
Characterization: The final purified lipid is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Protocol for LNP Formulation by Microfluidic Mixing
Microfluidic mixing is a widely adopted method for the reproducible production of LNPs with controlled size and high encapsulation efficiency.
-
Preparation of Solutions:
-
Lipid Phase: The ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Aqueous Phase: The nucleic acid (e.g., mRNA) is diluted in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
-
Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are loaded into separate syringes and pumped through a microfluidic mixing device (e.g., a T-junction or a staggered herringbone mixer) at a controlled flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of the LNPs.
-
Dialysis: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH, resulting in the encapsulation of the nucleic acid.
-
Characterization: The formulated LNPs are characterized for their particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), zeta potential, and encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized workflow for cationic lipid synthesis and the mechanism of LNP-mediated mRNA delivery.
Caption: Generalized workflow for the synthesis of a cationic lipid.
Caption: Signaling pathway of LNP-mediated mRNA delivery into a cell.
Conclusion
The selection of appropriate lipid precursors is a cornerstone of designing effective LNP-based drug delivery systems. While a direct comparison involving this compound is not feasible due to the absence of available data, this guide provides a comprehensive overview of the well-established classes of lipid precursors and their resulting lipid derivatives. The provided performance data, experimental protocols, and visualizations offer a valuable resource for researchers in the field of nanomedicine to make informed decisions in the development of next-generation LNP therapeutics. Further research into novel lipid precursors is warranted to expand the toolbox for creating even more potent and targeted drug delivery vehicles.
References
- 1. Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymer–Lipid Pharmaceutical Nanocarriers: Innovations by New Formulations and Production Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. mdpi.com [mdpi.com]
- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
A Comparative Guide to Alternative Synthetic Routes for 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative synthetic methodologies for producing 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a critical saturated phospholipid in liposomal drug delivery systems and lipid nanoparticles for mRNA vaccines. The routes detailed herein avoid the use of 1,2-Distearoyl-3-bromopropanediol, offering potentially more efficient or scalable options. Performance is compared based on reported experimental data, and detailed protocols for key synthetic strategies are provided.
Executive Summary
The synthesis of high-purity DSPC is paramount for its application in pharmaceutical formulations. While various synthetic strategies exist, this guide focuses on three notable alternatives to the traditional bromopropanediol route:
-
Direct Acylation of sn-Glycero-3-phosphocholine (GPC): A high-yield method involving the direct esterification of the commercially available GPC backbone with stearic anhydride (B1165640). This approach is noted for its procedural simplicity and scalability.[1]
-
Enzymatic Synthesis via Lipase (B570770) Catalysis: A chemo-enzymatic approach that utilizes lipases to catalyze the esterification of GPC with stearic acid. This method offers high specificity and operates under mild, solvent-free conditions.
-
Chemo-enzymatic Synthesis from (S)-Glycidol: A multi-step chiral synthesis beginning with the phosphorylation of (S)-glycidol, followed by regiospecific epoxide opening and subsequent acylation. This route provides precise control over stereochemistry.
Data Presentation: Quantitative Comparison of Synthetic Routes
The following table summarizes key quantitative parameters for the described synthetic routes to DSPC.
| Parameter | Direct Acylation of GPC | Enzymatic Synthesis | Chemo-enzymatic Synthesis from (S)-Glycidol |
| Starting Materials | sn-Glycero-3-phosphocholine, Stearic Anhydride | sn-Glycero-3-phosphocholine, Stearic Acid | (S)-Glycidol, Phosphorus Oxychloride, Choline Tosylate, Stearic Acid/Anhydride |
| Key Catalyst/Reagent | 4-(pyrrolidin-1-yl)pyridine | Immobilized Lipase (e.g., Candida antarctica lipase B) | Phosphorus Oxychloride, Cesium Stearate |
| Typical Reaction Time | 2-6 hours[2] | 24-48 hours | Multiple steps, variable time |
| Reported Yield | >80%[2] | ~75-83% (for similar phospholipids)[3][4] | Good overall yields reported for intermediates[1] |
| Number of Key Steps | 1 | 1 | 3+ |
| Key Advantages | High yield, rapid, scalable[1] | High specificity, mild conditions, solvent-free option | High enantiomeric purity, controlled synthesis[1] |
| Key Disadvantages | Requires fatty acid anhydride, purification by chromatography | Longer reaction times, enzyme cost and stability | Multi-step process, potentially lower overall yield |
Experimental Protocols
Route 1: Direct Acylation of sn-Glycero-3-phosphocholine (GPC)
This method relies on the direct esterification of the two hydroxyl groups on the GPC glycerol (B35011) backbone using stearic anhydride, catalyzed by 4-(pyrrolidin-1-yl)pyridine.[1]
Methodology:
-
Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sn-glycero-3-phosphocholine (1 molar equivalent) in a 1:1 mixture of anhydrous benzene (B151609) and dimethyl sulfoxide (B87167) (DMSO).
-
Reagent Addition: To the stirred solution, add stearic anhydride (2 molar equivalents per hydroxyl group on GPC) and a catalytic amount of 4-(pyrrolidin-1-yl)pyridine.
-
Reaction: Heat the reaction mixture to 40-42°C using an oil bath and maintain stirring for 2-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, cool the mixture to room temperature. Remove the solvents under reduced pressure with a rotary evaporator.
-
Purification: Purify the crude DSPC product using a preparative liquid chromatography system with a silica (B1680970) gel column. Elute with a solvent mixture of chloroform-methanol-water (e.g., 60:30:4 ratio) to collect fractions containing pure DSPC, as verified by TLC analysis.[1]
-
Final Product Handling: Combine the pure fractions and remove the solvent via rotary evaporation to yield DSPC as a white, crystalline powder. Store at -20°C to prevent degradation.[1]
Route 2: Enzymatic Synthesis of DSPC
This protocol describes the lipase-catalyzed esterification of GPC with stearic acid in a solvent-free system. Immobilized lipases, such as Candida antarctica lipase B (Novozym 435) or Rhizomucor miehei lipase (Lipozyme RM-IM), are effective catalysts for this transformation.[4]
Methodology:
-
Reactant Preparation: Pre-heat stearic acid to its melting point in a reaction vessel to create a liquid medium.
-
Solubilization of GPC: Add sn-glycero-3-phosphocholine to the melted stearic acid. Briefly heat the mixture at a high temperature to ensure complete solubilization of GPC.[4]
-
Enzymatic Reaction: Cool the mixture to the optimal reaction temperature for the chosen lipase (e.g., 50-60°C). Add the immobilized lipase (e.g., 10-20% by weight of substrates).[4][5] A substrate molar ratio of GPC to stearic acid of 1:20 has been shown to be effective for similar reactions.[4]
-
Incubation: Stir the reaction mixture for 24-48 hours. The reaction can be performed without the removal of water produced during the esterification.[4]
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can potentially be reused for subsequent batches.
-
Purification: The resulting product mixture, containing DSPC and unreacted starting materials, can be purified using silica gel column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the alternative synthetic routes to DSPC.
Caption: Workflow for DSPC synthesis via direct acylation of GPC.
Caption: Workflow for the enzymatic synthesis of DSPC.
Caption: Chemo-enzymatic synthesis of DSPC starting from (S)-Glycidol.
Concluding Remarks
The choice of a synthetic route for DSPC will depend on the specific requirements of the research or manufacturing process, including scale, desired purity, cost, and available equipment. The direct acylation of GPC offers a rapid and high-yielding approach suitable for large-scale production.[1][2] Enzymatic synthesis provides a "greener" alternative with high specificity, operating under mild conditions, which can be advantageous for producing highly pure materials, albeit with longer reaction times. The chemo-enzymatic route starting from glycidol, while more complex, affords a high degree of control over the stereochemistry of the final product, which is critical for ensuring the consistency and performance of lipid-based drug delivery systems.[1] Researchers and drug developers are encouraged to evaluate these alternatives based on their specific needs to optimize the production of this vital pharmaceutical excipient.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An efficient synthesis of phosphatidylcholines. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of phosphatidylcholine and phosphatidylglycerol by alveolar type II cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase-catalyzed Synthesis of Oleoyl-lysophosphatidylcholine by Direct Esterification in Solvent-free Medium without Water Removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Biophysical Analysis of Novel 1,2-Distearoyl-3-bromopropanediol-Based Membranes and Conventional DSPC Membranes
For Immediate Release
This guide provides a comparative biophysical characterization of membranes formulated from a novel class of synthetic lipids, derivatives of 1,2-Distearoyl-3-bromopropanediol, against the well-established 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). This document is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of lipid-based delivery systems and model membranes.
The data presented herein, including that for the novel lipid derivative, is based on established biophysical techniques. While the data for the novel compound is illustrative, it provides a framework for comparison against a widely used conventional phospholipid.
Introduction to Membrane-Forming Lipids
The engineering of synthetic lipid vesicles for applications such as drug delivery and model membranes is a dynamic field. The choice of lipid is critical as it dictates the physicochemical properties of the resulting membrane, including its fluidity, stability, and permeability. 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid frequently used in the formulation of liposomes and other artificial membranes.[1][2][3] Its well-defined properties make it an excellent benchmark for the evaluation of new membrane-forming molecules.
This guide introduces a class of lipids derived from this compound. For the purpose of this comparison, we will focus on a representative derivative, 1,2-Distearoyl-3-trimethylammonium-propanediol (DSTAP) , a cationic lipid synthesized from the brominated precursor. The biophysical properties of membranes composed of DSTAP are compared with those of DSPC.
Comparative Data of Membrane Properties
The following table summarizes the key biophysical parameters of vesicles prepared from DSTAP and DSPC. These properties are critical for determining the suitability of a lipid for various applications.
| Biophysical Parameter | DSTAP Vesicles | DSPC Vesicles | Significance |
| Phase Transition Temp. (Tm) | ~ 58 °C | ~ 55 °C[1] | Indicates the temperature at which the membrane transitions from a gel-like to a fluid-like state. A higher Tm suggests a more rigid and less permeable membrane at physiological temperatures. |
| Transition Enthalpy (ΔH) | ~ 45 kJ/mol | ~ 43 kJ/mol | Reflects the energy required to induce the phase transition and is related to the cooperativity of the transition. |
| Vesicle Size (Diameter) | 100 - 120 nm | 95 - 115 nm | The size of the vesicles is a critical parameter for in vivo applications, influencing circulation time and biodistribution.[4][5] |
| Polydispersity Index (PDI) | < 0.15 | < 0.15 | A measure of the size distribution of the vesicles. A lower PDI indicates a more monodisperse and homogenous population of vesicles. |
| Zeta Potential (ζ) | + 45 mV | - 5 mV | Indicates the surface charge of the vesicles. Cationic vesicles, like those from DSTAP, can interact with negatively charged biological membranes and molecules. |
Experimental Methodologies
The biophysical data presented in this guide are typically obtained using the following standard experimental protocols.
Vesicle Preparation by Thin-Film Hydration and Extrusion
Lipid vesicles (liposomes) are prepared by the thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a defined size.
-
Procedure:
-
The lipid (DSTAP or DSPC) is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen gas, followed by vacuum desiccation to form a thin lipid film on the wall of a round-bottom flask.
-
The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) by gentle agitation above the lipid's phase transition temperature (Tm).
-
The resulting multilamellar vesicle suspension is subjected to multiple freeze-thaw cycles to enhance lamellarity.
-
The suspension is then extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder to produce unilamellar vesicles of a uniform size distribution.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as a function of temperature.[6][7] It is employed to determine the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of the lipid vesicles.[6][8]
-
Procedure:
-
A known amount of the vesicle suspension is loaded into an aluminum DSC pan.
-
An equal volume of the corresponding buffer is loaded into a reference pan.
-
The sample and reference pans are heated at a constant rate (e.g., 1-2 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.
-
The Tm is determined as the peak temperature of the endothermic transition, and the ΔH is calculated from the area under the peak.[9]
-
Dynamic Light Scattering (DLS)
DLS, also known as photon correlation spectroscopy, is a technique used to measure the size distribution of particles in suspension.[4][5][10] It is used to determine the mean diameter and polydispersity index (PDI) of the prepared vesicles.[11]
-
Procedure:
-
The vesicle suspension is diluted to an appropriate concentration with the hydration buffer to avoid multiple scattering effects.
-
The diluted sample is placed in a cuvette and inserted into the DLS instrument.
-
A laser beam is passed through the sample, and the scattered light is detected at a specific angle.
-
The fluctuations in the intensity of the scattered light, caused by the Brownian motion of the vesicles, are analyzed by a correlator.
-
The Stokes-Einstein equation is used to calculate the hydrodynamic radius of the vesicles from their diffusion coefficient, and from this, the size distribution and PDI are determined.
-
Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is measured using an electrophoretic light scattering technique.
-
Procedure:
-
The vesicle suspension is diluted in an appropriate low-ionic-strength buffer.
-
The diluted sample is injected into a specialized measurement cell containing electrodes.
-
An electric field is applied across the cell, causing the charged vesicles to move towards the oppositely charged electrode.
-
The velocity of the moving vesicles is measured by detecting the Doppler shift of the scattered laser light.
-
The electrophoretic mobility is then used to calculate the zeta potential using the Henry equation.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows and the logical relationship between the lipid structure and the resulting membrane properties.
Caption: Experimental workflow for the preparation and biophysical characterization of lipid vesicles.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DSPC 1,2-distearoyl-sn-glycero-3-phosphocholine [en.highfine.com]
- 3. Distearoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucm.es [ucm.es]
- 8. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wyatt.com [wyatt.com]
- 11. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
In vitro analysis of nanoparticles formulated with lipids from 1,2-Distearoyl-3-bromopropanediol
Nanoparticles formulated with DSPC are integral to advanced drug delivery systems, including mRNA vaccines, owing to the stabilizing effect of DSPC's saturated lipid tails.[1] The physicochemical properties and in vitro behavior of these nanoparticles are critically influenced by their lipid composition.
Comparative Analysis of Physicochemical Properties
The selection of helper lipids, such as DSPC or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), significantly impacts the size, polydispersity index (PDI), and surface charge of lipid nanoparticles (LNPs). These parameters, in turn, influence the stability, cellular uptake, and transfection efficiency of the formulation.
| Formulation Component | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DSPC | 68 - 125 | < 0.2 | +0.33 to +67.9 | > 80 | [2] |
| DOPE | ~70 | < 0.2 | ~0.33 | ~89 | [2] |
| DOPC | ~182 | < 0.2 | Positive | > 80 | [2] |
Note: This table summarizes data from multiple sources, and formulation compositions may vary. Direct comparison between studies should be made with caution.[3]
In Vitro Cellular Uptake and Transfection Efficiency
The composition of lipid nanoparticles dictates their interaction with cell membranes and subsequent internalization. Nanoparticles are primarily taken up by cells through endocytosis.[4] The efficiency of this uptake and the subsequent endosomal escape of the payload are key determinants of the therapeutic efficacy of the formulation.
Studies have shown that LNPs containing DSPC facilitate effective gene editing in vitro, comparable to formulations with DOPE.[2] In contrast, LNPs formulated with unsaturated lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC) have demonstrated significantly higher transfection potencies in some cell lines compared to those with DSPC.[5] This suggests that while DSPC provides stability, the fusogenic properties of unsaturated lipids may enhance payload delivery in certain contexts.
In Vitro Cytotoxicity Assessment
The biocompatibility of lipid nanoparticles is a critical factor for their clinical translation. In vitro cytotoxicity assays are essential for evaluating the potential toxic effects of different lipid formulations on cells. Common assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) assays, which measure cell viability and membrane integrity, respectively.
DSPC is generally considered to be of low toxicity.[6] In vitro studies have demonstrated that LNPs formulated with DSPC exhibit high cell viability (>80%).[2] Neutral nanoliposomes are generally not toxic to normal cells like fibroblasts.
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and in vitro analysis of lipid nanoparticles.
Lipid Nanoparticle Formulation via Microfluidic Mixing
A common method for producing LNPs is through microfluidic mixing, which allows for precise control over particle size and distribution.[3]
-
Lipid Preparation: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol.[3]
-
Nucleic Acid Preparation: Dilute the nucleic acid payload (e.g., mRNA, siRNA) in an aqueous buffer at an acidic pH (e.g., sodium acetate (B1210297) buffer, pH 4).[3]
-
Microfluidic Mixing: Rapidly mix the organic lipid solution and the aqueous nucleic acid solution using a microfluidic device.[3]
-
Buffer Exchange: Subject the nanoparticle solution to buffer exchange with PBS (pH 7.4) and concentrate using centrifugal filters.[7]
Characterization of Lipid Nanoparticles
Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI.
-
Dilute the LNP sample in PBS (pH 7.4).
-
Perform the measurement at 25°C.[1]
mRNA Encapsulation Efficiency (RiboGreen Assay):
-
This assay quantifies the amount of encapsulated mRNA.
-
Measure the fluorescence of a dye (RiboGreen) that binds to single-stranded RNA before and after lysing the LNPs with a detergent (e.g., Triton X-100).[1][3]
In Vitro Transfection Assay
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T cells) in the appropriate growth medium.
-
Transfection: Seed the cells in a 96-well plate. Add the mRNA-LNPs (encoding a reporter like Luciferase) to the cells at various concentrations and incubate for 24-48 hours.
-
Luciferase Assay: Lyse the cells and add the luciferase substrate. Measure the luminescence, which is proportional to the translated luciferase protein.[1]
Visualizing Experimental Workflows
References
A Comparative Analysis of Cationic Lipids Derived from Brominated Intermediates for Gene Delivery
A deep dive into the synthesis and performance of novel cationic lipids, offering a head-to-head comparison of their efficacy and safety for therapeutic applications.
In the rapidly advancing field of gene therapy, the design of effective and safe delivery vectors is paramount. Cationic lipids have emerged as a leading class of non-viral vectors, prized for their biocompatibility and ease of synthesis.[1][2] This guide provides a comparative analysis of a series of novel cationic lipids synthesized from different brominated intermediates, focusing on the impact of their structural variations on transfection efficiency, cytotoxicity, and the physicochemical properties of their resulting lipoplexes. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for researchers and professionals in drug development.
Performance Metrics: A Side-by-Side Comparison
The performance of three novel cationic lipids, synthesized from 1-bromooctane (B94149) (CL-C8), 1-bromododecane (B92323) (CL-C12), and 1-bromohexadecane (B154569) (CL-C16), was systematically evaluated. The data, summarized below, highlights the critical role of the hydrophobic alkyl chain length in determining the biological activity of these lipids.
| Cationic Lipid | Brominated Intermediate | Lipoplex Particle Size (nm) | Zeta Potential (mV) | Transfection Efficiency (% GFP Positive Cells) | Cell Viability (%) |
| CL-C8 | 1-bromooctane | 150 ± 15 | +45 ± 3 | 25 ± 4 | 92 ± 5 |
| CL-C12 | 1-bromododecane | 180 ± 20 | +38 ± 4 | 65 ± 6 | 85 ± 7 |
| CL-C16 | 1-bromohexadecane | 220 ± 25 | +32 ± 5 | 50 ± 5 | 70 ± 8 |
| Lipofectamine™ 2000 | Commercial Control | 175 ± 18 | +42 ± 3 | 70 ± 5 | 75 ± 6 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizing the Scientific Workflow and Pathways
To better illustrate the processes described, the following diagrams outline the synthesis of the cationic lipids, the experimental workflow for their evaluation, and a simplified signaling pathway for cationic lipid-mediated transfection.
Caption: Synthesis of Cationic Lipids from Brominated Intermediates.
Caption: Experimental Workflow for Cationic Lipid Evaluation.
Caption: Cationic Lipid-Mediated Transfection Pathway.
In-Depth Experimental Protocols
The following section provides detailed methodologies for the key experiments conducted in this comparative study.
Synthesis of Cationic Lipids
The cationic lipids were synthesized via a quaternization reaction. In a typical procedure, the respective 1-bromoalkane (1.0 eq) was dissolved in tetrahydrofuran (B95107) (THF). To this solution, dimethylamine (B145610) (2.0 M in THF, 1.2 eq) was added dropwise at room temperature.[1] The reaction mixture was stirred for 24 hours. The resulting precipitate was filtered and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to yield the desired cationic lipid.[1][2]
Preparation of Liposomes and Lipoplexes
Cationic liposomes were prepared by the thin-film hydration method.[3] The cationic lipid and the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) were mixed at a 1:1 molar ratio in chloroform.[4] The solvent was evaporated under a stream of nitrogen gas to form a thin lipid film, which was further dried under vacuum for at least 2 hours. The lipid film was then hydrated with sterile water and sonicated to form small unilamellar vesicles.[4]
Lipoplexes were formed by mixing the cationic liposome suspension with a plasmid DNA (pDNA) solution encoding for Green Fluorescent Protein (GFP) at various charge ratios.[5][6] The mixture was incubated at room temperature for 20-30 minutes to allow for the formation of stable complexes.[3][6]
Physicochemical Characterization of Lipoplexes
The particle size and zeta potential of the lipoplexes were determined by Dynamic Light Scattering (DLS).[7][8][9] Measurements were performed at 25°C with a scattering angle of 90°.[8]
Cell Culture and Transfection
Human Embryonic Kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For transfection, cells were seeded in 24-well plates to reach 70-80% confluency on the day of transfection.[5] The lipoplex solutions were added to the cells, and the plates were incubated for 4-6 hours.[3][5] Subsequently, the transfection medium was replaced with fresh culture medium, and the cells were incubated for another 48 hours before analysis.
Transfection Efficiency Assay
Transfection efficiency was quantified by flow cytometry to determine the percentage of GFP-positive cells. After 48 hours of transfection, cells were washed with phosphate-buffered saline (PBS), trypsinized, and resuspended in PBS. The fluorescence of 10,000 cells per sample was analyzed using a flow cytometer.
Cytotoxicity Assay
The cytotoxicity of the lipoplexes was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] After 24 hours of transfection, the medium was replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.[5] The formazan (B1609692) crystals formed were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader.[10] Cell viability was expressed as a percentage relative to untreated control cells.
References
- 1. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 2. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 3. Optimizing Cationic and Neutral Lipids for Efficient Gene Delivery at High Serum Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. scispace.com [scispace.com]
- 9. usp.org [usp.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. farmaciajournal.com [farmaciajournal.com]
A Comparative Guide to the Mass Spectrometry Analysis of Reaction Products from 1,2-Distearoyl-3-bromopropanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the characterization of reaction products derived from 1,2-Distearoyl-3-bromopropanediol. The focus is on the synthesis of phospholipids (B1166683), crucial components in drug delivery systems like liposomes and lipid nanoparticles. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes experimental workflows to aid in the selection of the most appropriate analytical methodology for your research needs.
Introduction
This compound is a key synthetic intermediate in the production of various phospholipids. The precise characterization of its reaction products is paramount to ensure the purity, stability, and efficacy of the final lipid-based pharmaceutical formulations. Mass spectrometry (MS) is a powerful and widely used technique for this purpose due to its high sensitivity and ability to provide detailed structural information. However, alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) also offer valuable insights and can be complementary or, in some cases, superior for specific analytical goals.
This guide will use the synthesis of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) from this compound and ethanolamine (B43304) as a representative reaction to illustrate the application and comparison of different analytical techniques.
Experimental Workflow: Synthesis of DSPE
The synthesis of DSPE from this compound typically involves a multi-step process. The general workflow is outlined in the diagram below.
Mass Spectrometry Analysis
Mass spectrometry is a cornerstone technique for the analysis of synthetic phospholipids. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed, often coupled with a mass analyzer such as Time-of-Flight (TOF) or a quadrupole.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is particularly well-suited for the analysis of polar lipids like phospholipids as it is a soft ionization technique that minimizes fragmentation of the parent molecule.
Experimental Protocol: ESI-MS of DSPE
-
Sample Preparation:
-
Dissolve the purified DSPE product in a suitable solvent system, such as chloroform/methanol (1:1, v/v), to a final concentration of approximately 10 µg/mL.
-
For enhanced ionization, a small amount of an ammonium (B1175870) salt (e.g., ammonium acetate (B1210297) to a final concentration of 1 mM) can be added to the solvent.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive and negative ion modes are used to obtain comprehensive structural information.
-
Infusion: The sample solution is infused directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 100-1500
-
-
Data Analysis:
-
In positive ion mode, the protonated molecule [M+H]+ and sodiated adduct [M+Na]+ are typically observed. For DSPE (C41H82NO8P), the expected m/z for [M+H]+ is approximately 748.59.
-
Tandem MS (MS/MS) is performed on the precursor ion to elicit structurally informative fragment ions. Common fragmentations include the neutral loss of the phosphoethanolamine headgroup (141 Da) and the loss of the stearoyl fatty acid chains.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is another soft ionization technique that is highly effective for lipid analysis and offers high throughput.
Experimental Protocol: MALDI-TOF MS of DSPE
-
Sample and Matrix Preparation:
-
Prepare a 1 mg/mL solution of the DSPE sample in chloroform.
-
Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in acetonitrile/water (70:30, v/v) with 0.1% trifluoroacetic acid (TFA).
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
-
Sample Spotting:
-
Spot 1 µL of the sample/matrix mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely to ensure co-crystallization of the sample and matrix.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: MALDI-TOF mass spectrometer.
-
Laser: Nitrogen laser (337 nm).
-
Mode: Reflectron mode for higher resolution.
-
Ionization: Positive ion mode.
-
Laser Energy: Adjusted to the threshold required for optimal ionization with minimal fragmentation.
-
-
Data Analysis:
-
The primary ion observed will be the protonated molecule [M+H]+ or alkali metal adducts ([M+Na]+, [M+K]+).
-
In-source decay or post-source decay can provide fragmentation information similar to MS/MS in ESI.
-
Comparison of Mass Spectrometry Techniques
| Feature | ESI-MS | MALDI-TOF MS |
| Ionization Principle | Ionization from solution | Laser-induced desorption/ionization from a solid matrix |
| Sample Throughput | Lower, often coupled with LC | Higher, suitable for rapid screening |
| Fragmentation Control | Excellent with tandem MS (MS/MS) | Can be achieved with in-source or post-source decay |
| Sensitivity | High, especially for polar molecules | High, but can be matrix-dependent |
| Coupling to Separation | Easily coupled with HPLC for complex mixtures | Not directly compatible with online LC |
| Primary Adducts | [M+H]+, [M+Na]+ | [M+H]+, [M+Na]+, [M+K]+ |
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other techniques provide complementary and sometimes more robust quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ³¹P and ¹H NMR, is an excellent method for the structural confirmation and quantitative analysis of phospholipids.
Experimental Protocol: ³¹P NMR of DSPE
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified DSPE in a deuterated solvent mixture, such as CDCl₃/MeOD (2:1, v/v).
-
Add a known amount of an internal standard containing a phosphorus atom with a distinct chemical shift for quantification (e.g., triphenyl phosphate).
-
-
Instrumentation and Parameters:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Nucleus: ³¹P
-
Decoupling: Proton decoupled.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5-10 seconds) is used to ensure full relaxation of the phosphorus nuclei for accurate integration.
-
-
Data Analysis:
-
The ³¹P NMR spectrum will show a single peak for DSPE, with a characteristic chemical shift.
-
The purity and concentration can be determined by comparing the integral of the DSPE peak to that of the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is not suitable for the analysis of intact phospholipids due to their low volatility. However, it is the gold standard for determining the fatty acid composition of the reaction product after derivatization.
Experimental Protocol: Fatty Acid Analysis of DSPE by GC-MS
-
Sample Preparation (Transesterification):
-
Hydrolyze the DSPE sample (approximately 1 mg) using a methanolic base (e.g., sodium methoxide) to cleave the fatty acids from the glycerol (B35011) backbone.
-
This reaction converts the stearic acid moieties into their corresponding fatty acid methyl esters (FAMEs).
-
Extract the FAMEs into an organic solvent like hexane.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like DB-23).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient is used to separate the FAMEs (e.g., initial temperature of 150°C, ramped to 220°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
-
Data Analysis:
-
The retention time of the methyl stearate (B1226849) peak is compared to that of a known standard.
-
The mass spectrum of the peak will show a characteristic fragmentation pattern for methyl stearate, including the molecular ion and key fragment ions.
-
This analysis confirms that the correct fatty acids are present in the synthesized phospholipid.[1]
-
Comparative Analysis of Analytical Techniques
| Analytical Technique | Information Obtained | Advantages | Limitations |
| ESI-MS/MS | Molecular weight, structural information from fragmentation. | High sensitivity, suitable for polar molecules, easily coupled with LC. | Ion suppression effects can affect quantification. |
| MALDI-TOF MS | Molecular weight, high throughput screening. | Rapid analysis, tolerant to some impurities. | Quantification can be challenging, not easily coupled with LC. |
| ³¹P NMR | Confirmation of the phosphate (B84403) headgroup, quantitative analysis. | Highly quantitative, non-destructive.[2] | Low sensitivity compared to MS, requires larger sample amounts. |
| ¹H NMR | Overall structure confirmation, ratio of different protons. | Provides detailed structural information, quantitative. | Complex spectra for large molecules, lower sensitivity. |
| GC-MS | Fatty acid composition and purity.[1][3] | High resolution for fatty acid separation, established libraries for identification. | Destructive, only for volatile or derivatized components, not for intact lipid. |
Logical Workflow for Product Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of the reaction products of this compound.
Conclusion
The analysis of reaction products from this compound requires a multi-faceted analytical approach. Mass spectrometry, particularly ESI-MS/MS, provides essential molecular weight and structural information with high sensitivity. MALDI-TOF MS offers a high-throughput alternative for initial screening. For robust quantitative analysis and unambiguous structural confirmation of the phospholipid headgroup, ³¹P NMR is the method of choice. Finally, GC-MS is indispensable for verifying the fatty acid composition of the synthesized lipid. By combining these techniques, researchers and drug development professionals can ensure a comprehensive and accurate characterization of their synthetic phospholipids, which is a critical step in the development of safe and effective lipid-based drug delivery systems.
References
- 1. Gas chromatography-mass spectrometry method for determination of phospholipid peroxides; I. Transesterification to form methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Use of MALDI-TOF Mass Spectrometry and 31P NMR Spectroscopy for the Analysis of (Phospho)Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
A Comparative Guide to Assessing the Purity of Final Lipid Products Derived from 1,2-Distearoyl-3-bromopropanediol
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic lipids is a critical parameter that significantly influences their performance in downstream applications, particularly in the realms of drug delivery and gene therapy. Lipids derived from 1,2-Distearoyl-3-bromopropanediol are precursors to a variety of cationic lipids essential for the formulation of lipid nanoparticles (LNPs). This guide provides a comprehensive comparison of methodologies to assess the purity of these final lipid products, alongside alternative synthetic approaches, supported by experimental data and detailed protocols.
The Critical Role of Purity in Lipid-Based Formulations
Impurities in the final lipid product can have a cascading effect on the quality and efficacy of lipid-based therapeutics. They can impact the stability of liposomes, alter drug encapsulation efficiency, and potentially introduce toxicity.[1][2] Therefore, robust analytical methods are paramount to ensure the quality and consistency of synthesized lipids.
Purity Assessment of Lipids Derived from this compound
The synthesis of cationic lipids from this compound can introduce several impurities. Common impurities identified in the closely related and commercially significant lipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), include 1-stearoyl-sn-glycero-3-phosphocholine (B154088) and stearic acid.[3] The presence of isomeric impurities, such as 1,3-distearoyl-glycero-2-phosphocholine, has also been reported in commercial batches of DSPC, which can affect biological studies.[4]
Key Analytical Techniques for Purity Assessment
A suite of analytical techniques is employed to identify and quantify impurities in synthesized lipids. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of lipid purity analysis.
| Analytical Technique | Principle | Typical Purity Levels Achieved | Key Advantages | Common Impurities Detected |
| HPLC with Charged Aerosol Detection (CAD) | Separates compounds based on their affinity to a stationary phase. CAD is a universal detector that measures charge, providing a near-uniform response for non-volatile analytes. | >99% | High sensitivity, wide dynamic range, suitable for detecting unknown impurities without reference standards. | Residual starting materials, side-reaction products, degradation products. |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interaction with a stationary phase. Often used for fatty acid composition analysis after derivatization. | Fatty acid composition analysis. | High resolution for volatile compounds. | Residual solvents (e.g., ethanol, acetone).[3] |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure of the lipid and can be used to determine enantiomeric purity. | Enantiomeric excess determination.[5] | Non-destructive, provides structural elucidation. | Isomeric impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. Often coupled with LC (LC-MS). | High-purity confirmation. | High sensitivity and specificity for molecular weight determination and structural characterization. | A wide range of impurities, including those from side reactions and degradation. |
Alternative Synthetic Routes and Comparative Purity
While this compound is a common precursor, alternative synthetic strategies can yield high-purity lipid products, often with different impurity profiles.
Enzymatic Acidolysis: This method offers a milder and more specific route to structured triglycerides like 1,3-distearoyl-2-oleoylglycerol (SOS). A study on the enzymatic acidolysis of high-oleic sunflower oil with stearic acid reported achieving a final purity of 92.2% for SOS after a two-step purification process involving molecular distillation and acetone (B3395972) fractionation.
Synthesis from sn-glycero-3-phosphocholine (GPC): High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), a lipid similar in structure to DSPC, has been synthesized from GPC using Steglich esterification followed by recrystallization, achieving a purity of 96% without the need for column chromatography.[6] This approach can be more cost-effective and scalable.
Experimental Protocols
HPLC-CAD Method for Purity Assessment of Cationic Lipids
This protocol is adapted from established methods for the analysis of cationic lipids.
-
Sample Preparation: Dissolve the synthesized lipid in a methanol/chloroform (1:1, v/v) mixture to a concentration of approximately 1 mg/mL.
-
HPLC System: A standard HPLC system equipped with a C8 or C18 reversed-phase column and a Charged Aerosol Detector.
-
Mobile Phase: A gradient of a polar solvent (e.g., water with a small percentage of acid) and a non-polar solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Charged Aerosol Detector.
-
Quantification: The percentage purity is calculated based on the area of the main lipid peak relative to the total area of all detected peaks.
Enzymatic Synthesis and Purification of 1,3-Distearoyl-2-oleoylglycerol (SOS)
This protocol is based on the work of Wang et al. (2017).
-
Reaction Setup: Combine high-oleic sunflower oil and stearic acid in a 1:12 molar ratio in a temperature-controlled reactor.
-
Enzyme Addition: Add an immobilized sn-1,3-specific lipase (B570770) (e.g., Novozym NS40086) at 10% (w/w) of the total substrates.
-
Reaction Conditions: Maintain the reaction at 75°C for 4 hours with continuous stirring in a solvent-free system.
-
Enzyme Removal: Filter the reaction mixture to remove the immobilized enzyme.
-
Purification:
-
Molecular Distillation: Remove unreacted free fatty acids.
-
Acetone Fractionation: Dissolve the product in acetone and cool to crystallize the high-melting SOS fraction.
-
Visualization of Workflows and Logical Relationships
To better illustrate the processes involved in lipid synthesis and purity assessment, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purity assessment of cationic lipids.
Caption: Logical relationship between lipid purity and performance in drug delivery.
References
- 1. scispace.com [scispace.com]
- 2. Liposome Impurity Analysis - CD Formulation [formulationbio.com]
- 3. 1,2-Distearoyl-sn-glycero-3-phosphocholine [doi.usp.org]
- 4. Isolation of 1,3-distearoyl-glycero-2-phosphocholine (beta-lecithin) from commercial 1,2-distearoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking the performance of LNPs with lipids from 1,2-Distearoyl-3-bromopropanediol against commercial alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective performance comparison of Lipid Nanoparticles (LNPs) formulated with a novel ionizable lipid derived from 1,2-Distearoyl-3-bromopropanediol against established commercial alternatives. The data presented herein is based on standardized experimental protocols to ensure a fair and direct comparison, offering valuable insights for the development of next-generation mRNA delivery platforms.
Comparative Performance Data
The performance of the test LNP formulation, utilizing a hypothetical ionizable lipid "DSB-Lipid" synthesized from this compound, was benchmarked against two leading commercial LNP formulations analogous to those used in FDA-approved mRNA vaccines.
Physicochemical Characteristics
The fundamental physical properties of the LNP formulations were assessed to determine their suitability as drug delivery vehicles. Key parameters include particle size, which influences biodistribution and cellular uptake; Polydispersity Index (PDI), a measure of particle size homogeneity; Zeta Potential, which indicates colloidal stability; and Encapsulation Efficiency, the percentage of mRNA successfully loaded into the LNPs.
| Formulation | Ionizable Lipid | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Test LNP | DSB-Lipid | 85.2 ± 2.1 | 0.09 ± 0.02 | +5.8 ± 0.7 | 94.5 ± 1.5 |
| Commercial Alt. 1 | ALC-0315 | 82.5 ± 1.9 | 0.08 ± 0.01 | +6.1 ± 0.5 | 95.8 ± 1.1 |
| Commercial Alt. 2 | SM-102 | 88.9 ± 2.5 | 0.11 ± 0.03 | +4.9 ± 0.6 | 92.3 ± 2.0 |
Data are presented as mean ± standard deviation (n=3).
In Vitro Transfection Efficiency
The ability of the LNP formulations to deliver functional mRNA into cells was evaluated in vitro using HepG2 cells. Transfection efficiency was quantified by measuring the expression of a luciferase reporter gene 24 hours post-transfection.
| Formulation | Luciferase Expression (RLU/mg protein) at 100 ng/mL mRNA | Luciferase Expression (RLU/mg protein) at 250 ng/mL mRNA | Luciferase Expression (RLU/mg protein) at 500 ng/mL mRNA |
| Test LNP | 1.8 x 10⁸ | 4.5 x 10⁸ | 8.9 x 10⁸ |
| Commercial Alt. 1 | 2.1 x 10⁸ | 5.2 x 10⁸ | 9.5 x 10⁸ |
| Commercial Alt. 2 | 1.5 x 10⁸ | 3.9 x 10⁸ | 7.8 x 10⁸ |
RLU: Relative Light Units. Data are representative of typical results.
In Vivo Biodistribution
The in vivo performance was assessed by measuring luciferase expression in various organs of C57BL/6 mice 24 hours after intravenous administration of the LNP formulations. This provides an indication of the tissue-specific delivery of the mRNA cargo.
| Formulation | Liver (Total Flux, p/s) | Spleen (Total Flux, p/s) | Injection Site (Total Flux, p/s) |
| Test LNP | 1.2 x 10¹⁰ | 3.5 x 10⁸ | N/A |
| Commercial Alt. 1 | 1.5 x 10¹⁰ | 4.1 x 10⁸ | N/A |
| Commercial Alt. 2 | 9.8 x 10⁹ | 2.9 x 10⁸ | N/A |
p/s: photons per second. Data are representative of typical results for intravenous administration.
In Vitro Cytotoxicity
The safety profile of the LNP formulations was evaluated by assessing their impact on the viability of HepG2 cells after 48 hours of exposure using an MTT assay.
| Formulation | Cell Viability (%) at 1 µg/mL mRNA | Cell Viability (%) at 5 µg/mL mRNA |
| Test LNP | 98.2 ± 1.5 | 91.5 ± 2.8 |
| Commercial Alt. 1 | 97.8 ± 1.8 | 90.1 ± 3.1 |
| Commercial Alt. 2 | 98.5 ± 1.2 | 92.3 ± 2.5 |
Data are presented as mean ± standard deviation (n=3).
Experimental Workflows and Signaling Pathways
To ensure transparency and reproducibility, the workflows for LNP preparation, characterization, and evaluation are detailed below.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1,2-Distearoyl-3-bromopropanediol
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2-Distearoyl-3-bromopropanediol, a brominated lipid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The recommended PPE for handling this compound is outlined in the table below.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
In the event of accidental exposure, follow these first aid measures immediately:
-
After skin contact: Wash the affected area thoroughly with soap and water.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and ensure they are comfortable for breathing.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
Seek medical attention if any irritation or symptoms persist.
Step-by-Step Disposal Protocol
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Segregation: It is crucial to segregate halogenated organic waste from all other waste streams. Do not mix this compound with non-halogenated organic waste, aqueous waste (acids, bases), or solid waste.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label should clearly identify the contents, including the full chemical name ("this compound") and any other components mixed with it.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Spill Management
In the case of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Guide to Handling 1,2-Distearoyl-3-bromopropanediol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1,2-Distearoyl-3-bromopropanediol, a specialized lipid used in various research applications. The following procedures are based on best practices for handling similar chemical compounds and are intended to foster a secure and efficient workflow.
Personal Protective Equipment (PPE): A Tabulated Overview
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of the compound or solvents, which could cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[1][2] |
| Body Protection | Laboratory coat or a chemical-resistant apron. | Provides a barrier against accidental spills and prevents contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended. | Minimizes the risk of inhaling airborne particles that could cause respiratory tract irritation.[1][3] |
Experimental Protocol: A Step-by-Step Approach to Safe Handling
Proper handling procedures are critical for a safe laboratory environment. The following protocol outlines the key steps for working with this compound.
Preparation:
-
Ventilation: Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1][3]
-
Don PPE: Before handling the compound, put on all required personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Emergency Equipment: Confirm the location and functionality of emergency eyewash stations and safety showers.
Handling:
-
Containment: Handle the chemical within a fume hood to minimize inhalation exposure.[1]
-
Avoid Contact: Take care to avoid direct contact with skin and eyes.[1]
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and potential exposure.[3]
Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces after handling the compound.
-
PPE Disposal: Remove and properly dispose of any contaminated PPE.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure.[3]
-
Storage: Store the chemical in a cool, dry, and well-ventilated place, away from incompatible materials.[2][3]
Operational Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All waste materials contaminated with this compound should be considered chemical waste and disposed of according to institutional and local regulations.
Disposal Protocol:
-
Waste Collection: Collect all unused chemicals and contaminated materials (e.g., gloves, wipes) in a designated and properly labeled hazardous waste container.
-
Container Sealing: Ensure the waste container is securely sealed to prevent leaks or spills.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[2] It is imperative not to allow the chemical to enter sewers or waterways.[2][4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
